5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
Beschreibung
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Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5-methyl-4-pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C10H10N4/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) |
InChI-Schlüssel |
DWSGEKUJWUNNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Physicochemical and Structural Profiling of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine: A "Magic Methyl" Pharmacophore in Kinase Inhibitor Design
Executive Summary
The compound 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine represents a highly specialized, advanced pharmacophore utilized in the rational design of ATP-competitive tyrosine kinase inhibitors (TKIs). Building upon the foundational 4-(3-pyridyl)pyrimidin-2-amine core—a moiety famously embedded in revolutionary therapeutics like Imatinib and Nilotinib—the strategic introduction of a methyl group at the C5 position of the pyrimidine ring fundamentally alters the molecule's structural dynamics.
This technical whitepaper explores the physicochemical properties, structural biology, and synthetic methodologies associated with this compound. By analyzing the thermodynamic consequences of the "magic methyl" effect, we elucidate how this seemingly minor structural modification drastically restricts conformational flexibility, thereby pre-organizing the molecule for optimal engagement with the kinase hinge region and enhancing both target affinity and selectivity.
Structural Dynamics and the "Magic Methyl" Effect
The addition of a single methyl group to a drug scaffold can occasionally result in a non-linear, exponential increase in binding affinity—a phenomenon termed the "magic methyl" effect[1]. In the context of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine, this effect is primarily conformational rather than purely lipophilic.
Mechanistic Causality in Kinase Binding
In unmethylated derivatives like 4-(pyridin-3-yl)pyrimidin-2-amine, the bond between the pyrimidine and pyridine rings is freely rotatable, allowing the molecule to sample a wide range of conformations in solution. However, when binding to the ATP pocket of a kinase (such as Abl or p38α), the inhibitor must adopt a specific geometry to form critical bidentate hydrogen bonds with the hinge region[2].
The introduction of the 5-methyl group creates a severe steric clash with the ortho-hydrogens (C2-H or C4-H) of the adjacent 3-pyridyl ring. This steric hindrance forces the two aromatic systems out of coplanarity, effectively locking the molecule into a twisted, pre-organized conformation[2]. Because the molecule is already restricted to its bioactive conformation in solution, the entropic penalty ( ΔS ) typically incurred during target binding is drastically reduced. This phenomenon, known as "inhibitor trapping," leads to a profound increase in binding potency and kinase selectivity[2].
Fig 1: Kinase binding logic and the conformational trapping mechanism of the pharmacophore.
Physicochemical Profiling
Understanding the physicochemical baseline of this building block is critical for predicting its behavior in subsequent lead optimization phases. The baseline properties of the des-methyl scaffold (CID 12450582) provide a highly accurate foundation for extrapolation[3]. The 5-methyl substitution predictably increases lipophilicity, which aids in desolvation during target binding, without altering the topological polar surface area (TPSA).
Table 1: Comparative Physicochemical Properties
| Property | 4-(3-Pyridyl)pyrimidin-2-amine (Des-methyl) | 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine | Pharmacological Implication |
| Molecular Formula | C9H8N4 | C10H10N4 | Addition of a single carbon unit. |
| Molecular Weight | 172.19 g/mol [3] | 186.21 g/mol | Maintains low MW, ideal for fragment-based design. |
| XLogP3 | 0.4[3] | ~0.9 | Enhanced lipophilicity improves membrane permeability. |
| TPSA | 64.7 Ų[3] | 64.7 Ų | Unchanged; optimal for oral bioavailability. |
| H-Bond Donors | 1[3] | 1 | Critical for interacting with the kinase hinge region. |
| H-Bond Acceptors | 3[3] | 3 | Facilitates bidentate binding and solvent interactions. |
| Rotatable Bonds | 1[3] | 1 | Torsional rotation is sterically restricted by the 5-methyl. |
Experimental Workflows: Synthesis and Validation
The synthesis of 2-aminopyrimidine derivatives typically relies on the base-catalyzed condensation of an enaminone with a guanidine salt. To synthesize the 5-methyl derivative, a specialized 2-methyl-enaminone precursor is required. The following self-validating protocol is adapted from established industrial standards for synthesizing the des-methyl core[4].
Protocol: Base-Catalyzed Cyclocondensation
Objective: To synthesize 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine with high regioselectivity and purity suitable for downstream cross-coupling.
Reagents:
-
3-(Dimethylamino)-2-methyl-1-(pyridin-3-yl)prop-2-en-1-one (0.088 mol)
-
Guanidine nitrate (10.7 g, 0.088 mol)
-
Sodium hydroxide (3.5 g, 0.088 mol)
-
n-Butanol (120 mL)
Step-by-Step Methodology:
-
In Situ Free-Basing: Suspend guanidine nitrate and sodium hydroxide in 120 mL of n-butanol.
-
Causality: NaOH is required to neutralize the nitrate salt, liberating highly nucleophilic free guanidine. n-Butanol is selected as the solvent because its high boiling point (117 °C) is necessary to overcome the activation energy barrier of the subsequent cyclization[4].
-
-
Condensation Reaction: Add the enaminone precursor to the suspension. Heat the reaction mixture to reflux under continuous magnetic stirring for 16 hours[4].
-
Causality: The extended thermal input drives the sequential nucleophilic attack, intramolecular cyclization, and the elimination of dimethylamine and water, thermodynamically favoring the fully aromatized pyrimidine ring.
-
-
Controlled Precipitation: Remove the heat source and allow the reaction mixture to cool gradually to room temperature (20–25 °C).
-
Causality: Gradual cooling prevents the kinetic trapping of impurities, allowing the target compound to form highly ordered, pure yellow crystals.
-
-
Isolation and Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with 400 mL of distilled water[4].
-
Causality: The copious water wash acts as an intrinsic purification step, dissolving and removing residual sodium nitrate, unreacted guanidine, and polar organic byproducts.
-
-
Drying and Analytical Validation: Dry the product under high vacuum for 72 hours to remove residual n-butanol[4]. Validate the structure using 1 H-NMR and LC-MS.
-
Self-Validation Logic: The protocol is validated if the 1 H-NMR spectrum shows a distinct singlet integrating to 3 protons at ~2.3 ppm (the 5-methyl group) and the complete absence of the pyrimidine C5 proton (~7.2 ppm), confirming absolute regioselectivity. LC-MS must confirm an m/z of 187.1 [M+H] + .
-
Fig 2: Step-by-step synthesis and validation workflow for the 5-methylpyrimidine derivative.
References
-
ChemicalBook. "4-(Pyridin-3-yl)pyrimidin-2-amine | 66521-66-2 - ChemicalBook". chemicalbook.com. 4
-
PubChem. "4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582". nih.gov. 3
-
National Institutes of Health (PMC). "Inhibitor Trapping in Kinases". nih.gov. 2
-
Juniper Publishers. "Magic Methyl Effects in Drug Design". juniperpublishers.com. 1
Sources
Strategic Architecture and Synthetic Dynamics of Imatinib Amine (CAS 152460-10-1)
An In-Depth Technical Guide for Kinase Inhibitor Development
Executive Summary & Nomenclature Clarification
In the landscape of targeted oncology, few molecules possess the structural significance of CAS 152460-10-1. While frequently queried under shorthand or alternative nomenclature such as 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine, the precise IUPAC designation for this compound is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine 1. In industrial and pharmaceutical contexts, it is universally recognized as Imatinib amine 2.
This molecule occupies a dual role in modern drug development. Primarily, it is the penultimate intermediate in the synthesis of Imatinib Mesylate, the revolutionary BCR-ABL tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML) [[2]](). Conversely, because it is the immediate precursor to the final Active Pharmaceutical Ingredient (API), it is heavily monitored by regulatory bodies, formally cataloged as Imatinib EP Impurity F and USP Related Compound F 3, .
Pharmacophore Logic: The Architecture of Kinase Inhibition
To understand the synthetic rigor applied to CAS 152460-10-1, one must first understand the causality behind its structural design. The molecular architecture is a masterclass in rational drug design, featuring three distinct heterocyclic and aromatic rings that must be assembled with absolute regioselectivity 2.
-
The Pyrimidineamine Scaffold : This serves as the central "engine" of the pharmacophore. It facilitates the specific hydrogen-bonding network required to dock within the ATP-binding pocket of the BCR-ABL tyrosine kinase [[2]]().
-
The 3-Pyridyl Side Chain : Linked directly to the pyrimidine core, this moiety dictates the precise spatial orientation of the molecule, preventing steric clashes within the enzyme's active site 2.
-
The Methylphenyl Amine : The primary amine (-NH2) acts as the vital "coupling hook." It is thermodynamically primed for the final amidation reaction that will attach the piperazine-benzoyl tail, completing the Imatinib molecule 2.
Caption: Structural logic of CAS 152460-10-1 in BCR-ABL kinase inhibition.
Synthetic Methodology: Catalytic Reduction Protocol
The most efficient industrial route to synthesize Imatinib amine involves the reduction of its nitro precursor, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine (CAS 152460-09-8) 4. While traditional hydrogenation using Palladium on Carbon (Pd/C) is possible, it presents scale-up hazards and high costs. A highly optimized, self-validating method utilizes hydrazine hydrate catalyzed by a composite transition metal system 4.
Causality of Reagent Choice: The use of a composite catalyst (active carbon doped with ferric chloride, aluminum chloride, and copper chloride) provides localized, multi-metallic electron transfer sites. This allows hydrazine to selectively reduce the aromatic nitro group to an amine without risking the cleavage of the delicate pyrimidine-pyridine axis 4.
Self-Validating Step-by-Step Protocol
-
Substrate Suspension: Suspend 1.0 equivalent of the nitro precursor in a suitable volume of protic solvent (e.g., ethanol) under an inert nitrogen atmosphere.
-
Catalyst Integration: Introduce the composite catalyst (FeCl3/AlCl3/CuCl2 on activated carbon) into the suspension 4. Heat the mixture to a controlled temperature of 50–100°C 4.
-
Controlled Reduction: Add an excess of Hydrazine Hydrate (80%) dropwise over 2 hours 4. Causality: Dropwise addition ensures that the exothermic evolution of nitrogen gas is kinetically controlled, preventing thermal runaway and ensuring complete conversion.
-
In-Process Control (IPC) & Self-Validation: After 4 hours, sample the reaction matrix for HPLC analysis. The protocol is self-validating: the workflow must halt and continue heating if the residual nitro precursor peak is >0.1% Area Under Curve (AUC). Proceed only when <0.1% is achieved.
-
Filtration: Filter the hot reaction solution through a Celite pad to quantitatively remove the solid insoluble composite catalyst 4.
-
Isolation: Steam-distill or evaporate the solvent under reduced pressure. Wash the resulting crude solid directly with purified water to remove unreacted hydrazine and inorganic salts, yielding high-purity Imatinib amine 4.
Caption: Step-by-step catalytic reduction workflow for Imatinib amine synthesis.
Impurity Profiling & Quantitative Data
Because CAS 152460-10-1 is carried directly into the final API synthesis, its impurity profile dictates the safety of the final drug product. Standard industrial batches often suffer from residual "Nitro" precursors (Imatinib Impurity N), which are recognized as potentially genotoxic and must be strictly limited to low-ppm levels to comply with FDA and EMA safety mandates 2. Additionally, the formation of N-Nitroso derivatives of the amine must be monitored 5.
The table below summarizes the critical quantitative data for the core compound and its associated regulatory impurities:
| Compound | Role in Synthesis | CAS Number | Molecular Weight | Regulatory Limit (Typical) |
| Imatinib Amine | Penultimate Intermediate / EP Impurity F | 152460-10-1 | 277.32 g/mol | < 0.15% (in final API) |
| Nitro Precursor | Starting Material / Impurity N | 152460-09-8 | 307.31 g/mol | < 10 ppm (Genotoxic alert) |
| N-Nitroso Impurity F | Degradant / Nitrosamine | N/A | 306.33 g/mol | Strictly Controlled |
Downstream Amidation: The Final Assembly
The ultimate utility of CAS 152460-10-1 is realized in the final amidation step. The primary amine undergoes a nucleophilic acyl substitution with an acylating agent, typically 4-(4-methylpiperazinomethyl)benzoyl chloride 2, 6.
Biomechanics of the Reaction: The benzoyl chloride provides the thermodynamic "push" needed to lock the two massive molecular pieces together [[6]](). The resulting amide bond acts as the "spine" of the Imatinib molecule, providing the exact conformational rigidity required for the drug to fit into the kinase target [[6]](). If this amidation is incomplete due to steric hindrance or poor reagent quality, unreacted CAS 152460-10-1 remains in the matrix, officially registering as Impurity F and risking batch failure during final Quality Control.
References
-
PubChem CID 9965429 - Imatinib amine Source: National Institutes of Health (NIH) URL:[Link]
-
Strategic Oncology Briefing: The Architecture of Imatinib Amine (CAS 152460-10-1) Source: Eastfine URL:[Link]
-
Industrial Synthesis Standards 2026: A Comparative Guide to Imatinib Intermediates Source: Eastfine URL:[Link]
- Preparation method of Imatinib amine (Patent CN102485719A)
-
Imatinib EP Impurity F | CAS No: 152460-10-1 Source: Cleanchem Laboratories URL:[Link]
-
IMATINIB AMINE - precisionFDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
- 1. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategic Oncology Briefing: The Architecture of Imatinib Amine (CAS 152460-10-1) [eastfine.net]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. CN102485719A - Preparation method of Imatinib amine - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Industrial Synthesis Standards 2026: A Comparative Guide to Imatinib Intermediates CAS 106261-64-7 and CAS 106261-49-8 [eastfine.net]
The 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Scaffold: A Privileged Core for Kinase Inhibitor Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Kinase Inhibition and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. These enzymes, acting as molecular switches in intricate signaling cascades, govern fundamental cellular processes such as growth, proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many pathological states, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases, with the 2-phenylaminopyrimidine derivative Imatinib, a selective Bcr-Abl kinase inhibitor, standing as a landmark achievement in targeted therapy.[1][2]
At the heart of many successful kinase inhibitors lies a "privileged scaffold," a core molecular framework that displays a propensity for binding to the ATP-binding site of multiple kinases. These scaffolds serve as a foundational template for medicinal chemists to elaborate upon, fine-tuning potency, selectivity, and pharmacokinetic properties through targeted modifications. The 5-methyl-4-(3-pyridyl)pyrimidin-2-amine core is one such privileged scaffold, forming the backbone of the groundbreaking drug Imatinib and serving as a versatile starting point for the development of a new generation of kinase inhibitors.[3][4] This in-depth technical guide provides a comprehensive exploration of this scaffold, from its fundamental chemical properties and synthesis to its mechanism of kinase inhibition, structure-activity relationships, and its application in targeting key signaling pathways.
The 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Core: Structural Features and Synthesis
The 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold, with its constituent pyrimidine, pyridine, and substituted aniline moieties, possesses a unique combination of structural and electronic features that make it an ideal starting point for kinase inhibitor design. The pyrimidine ring acts as a bioisostere of the adenine base of ATP, enabling it to form crucial hydrogen bonding interactions within the hinge region of the kinase active site. The 3-pyridyl group often occupies the solvent-exposed region of the ATP-binding pocket, providing a vector for modifications to enhance potency and selectivity. The 2-amino linker connects to a phenyl group, which can be further substituted to probe deeper into the active site and modulate the overall properties of the molecule.
The planarity and dihedral angles of the rings play a crucial role in the molecule's ability to adopt the correct conformation for binding. X-ray crystallography studies of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine have revealed the dihedral angles between the pyrimidine ring and the benzene and pyridyl rings to be approximately 6.8-22.3° and 11.6-53.2°, respectively, in different crystal forms.[5][6]
Synthetic Strategy: A Reliable and Scalable Approach
A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold in drug discovery. The synthesis of the core intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is well-established and typically involves a multi-step process. A common and efficient method proceeds through the key intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
The synthesis commences with the condensation of a guanidine salt with a β-ketoester derivative of pyridine to form the pyrimidine ring. The resulting aminopyrimidine is then coupled with a substituted nitroaniline. The final step involves the reduction of the nitro group to the corresponding amine, yielding the desired scaffold.
Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
This protocol outlines a common method for the laboratory-scale synthesis of the core scaffold.
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
To a solution of 2-amino-4-(3-pyridyl)pyrimidine in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add 1-fluoro-2-methyl-5-nitrobenzene.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
Step 2: Reduction of the Nitro Group to Synthesize N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
Dissolve the N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine from Step 1 in a suitable solvent, such as ethyl acetate or methanol.[7]
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[4] Alternatively, chemical reduction can be achieved using reagents like stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid like hydrochloric acid (HCl), or by using ammonium formate with Pd/C.[7][8]
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
If using chemical reduction with SnCl₂·2H₂O, add the reagent portion-wise to a solution of the nitro compound in ethanol and HCl at a controlled temperature (e.g., 0-10 °C), followed by stirring at room temperature.
-
After completion of the reaction, filter the catalyst (if used) through a pad of Celite.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[7]
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mechanism of Kinase Inhibition: Emulating the ATP Binding Mode
The 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold exerts its inhibitory effect by competing with ATP for binding to the kinase active site. The remarkable success of Imatinib provides a well-studied model for understanding the key interactions of this scaffold. Imatinib binds to the inactive "DFG-out" conformation of the Abl kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is exploited by the inhibitor.
The core scaffold contributes to binding in the following ways:
-
Hinge Region Interaction: The pyrimidine ring forms one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Met318 in Abl). This interaction is a hallmark of many ATP-competitive kinase inhibitors.
-
Hydrophobic Pockets: The methyl-substituted phenyl ring and the pyridyl ring occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity.
-
Gatekeeper Residue Interaction: The conformation of the scaffold allows it to fit into the active site without clashing with the "gatekeeper" residue, a key determinant of kinase selectivity.
The 2-amino group acts as a linker, and modifications at the 5-amino position of the phenyl ring are critical for extending into the DFG-out pocket and achieving high potency and selectivity, as exemplified by Imatinib.
Caption: Binding mode of the scaffold in the kinase active site.
Structure-Activity Relationship (SAR): A Roadmap for Optimization
The modular nature of the 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold allows for systematic modifications to explore the structure-activity relationship and optimize for potency, selectivity, and drug-like properties.
Table 1: Structure-Activity Relationship Summary
| Position of Modification | General Observations and Impact on Activity |
| Pyrimidine Ring (Position 5) | The methyl group at the 5-position of the pyrimidine ring can influence the planarity and electronic properties of the ring system. In some cases, substitution at this position can be used to probe for additional interactions in the active site. |
| 2-Anilino Phenyl Ring | This is a key area for SAR exploration. The amino group at the 5-position is a critical handle for introducing larger substituents that can extend into the DFG-out pocket, as seen in Imatinib. The nature and position of substituents on this ring can dramatically affect potency and selectivity. For example, introducing amide or urea functionalities can lead to additional hydrogen bonding interactions and improved activity.[3][4] |
| 3-Pyridyl Ring | Modifications to the pyridyl ring can impact solubility and interactions with the solvent-exposed region of the active site. Replacing the pyridine with other heterocycles or substituted phenyl rings can alter the kinase selectivity profile. |
| 2-Amino Linker | While less commonly modified, the NH linker is crucial for maintaining the correct orientation of the phenyl and pyrimidine rings. N-alkylation can sometimes be tolerated but often leads to a loss of the key hydrogen bond with the hinge region. |
Targeted Signaling Pathways: From Bcr-Abl to a Broader Kinome
While the 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold is famously associated with the inhibition of the Bcr-Abl oncoprotein in Chronic Myeloid Leukemia (CML), its derivatives have shown activity against a range of other kinases, implicating their potential in modulating various signaling pathways.
The Bcr-Abl Signaling Network
In CML, the constitutively active Bcr-Abl tyrosine kinase drives oncogenesis by activating multiple downstream signaling pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Contributes to cell proliferation and survival.
By inhibiting Bcr-Abl, compounds based on this scaffold can effectively shut down these aberrant signaling cascades.
Caption: Bcr-Abl signaling and its inhibition.
Broader Kinase Targets and Therapeutic Potential
Research has shown that derivatives of the 4-(3-pyridyl)pyrimidin-2-amine scaffold can inhibit other important kinases, including:
-
c-Src: A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its overexpression is implicated in various cancers.[3][4]
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase that plays a role in angiogenesis and tumor growth.
-
c-Kit: A receptor tyrosine kinase involved in the development of certain cancers, such as gastrointestinal stromal tumors (GISTs).
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets in oncology.[9]
This broader activity profile suggests that the 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold is a versatile platform for developing inhibitors against a range of kinases implicated in various diseases.
Experimental Workflow: From Synthesis to Biological Evaluation
A typical workflow for the discovery and characterization of novel kinase inhibitors based on this scaffold involves several key stages:
-
Chemical Synthesis: Analogs of the core scaffold are synthesized based on SAR hypotheses.
-
Purification and Characterization: The synthesized compounds are purified to a high degree and their structures are confirmed using analytical techniques.
-
In Vitro Kinase Inhibition Assays: The potency of the compounds against the target kinase(s) is determined using biochemical assays.
-
Cell-Based Assays: The cellular activity of the compounds is evaluated in relevant cancer cell lines to assess their ability to inhibit downstream signaling and induce cell death.
-
Selectivity Profiling: Promising compounds are screened against a panel of kinases to determine their selectivity profile.
-
In Vivo Efficacy Studies: The most promising candidates are advanced to preclinical animal models to evaluate their anti-tumor efficacy and pharmacokinetic properties.
Caption: A typical drug discovery workflow.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for high-throughput screening and profiling of kinase inhibitors due to their sensitivity, robustness, and homogeneous format.[10][11][12][13]
Materials:
-
Kinase of interest
-
HTRF® KinEASE™ substrate (e.g., biotinylated peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
HTRF® detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)
-
Assay buffer
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound solution. b. Add the kinase and the biotinylated substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the HTRF detection reagents, which contain EDTA to chelate Mg²⁺ (a necessary cofactor for kinases). b. Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold has firmly established itself as a privileged core in the realm of kinase inhibitor design. Its integral role in the structure of Imatinib is a testament to its potential. The synthetic accessibility and modular nature of this scaffold provide a fertile ground for medicinal chemists to develop novel inhibitors with tailored potency and selectivity profiles. As our understanding of the human kinome and its role in disease continues to expand, this versatile scaffold is poised to be a key building block in the development of the next generation of targeted therapies for cancer and other debilitating diseases. Future research will likely focus on exploring novel substitutions to target less-interrogated kinases, as well as on the development of inhibitors that can overcome the challenge of acquired drug resistance.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]
-
HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. [Link]
-
Imatinib can act as an allosteric activator of Abl kinase. (n.d.). PMC. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Bulgarian Chemical Communications. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. [Link]
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (n.d.). PMC. [Link]
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (n.d.).
-
The Ins and Outs of Bcr-Abl Inhibition. (n.d.). PMC. [Link]
-
An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. (n.d.). Quick Company. [Link]
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The binding modes of three compounds and imatinib with the BCR-ABL... (n.d.). ResearchGate. [Link]
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N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. (2004, August 13). Journal of Medicinal Chemistry. [Link]
-
Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. (2004, March 25). PubMed. [Link]
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Imatinib. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PMC. [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017, April 15). PubMed. [Link]
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Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. [Link]
-
Structure activity relationships for 4-anilino compounds. (n.d.). ResearchGate. [Link]
-
Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. (2024, December 15). PubMed. [Link]
-
Development of pyridopyrimidines as potent Akt1/2 inhibitors. (2008, February 15). PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020, May 1). ResearchGate. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 2). ResearchGate. [Link]
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (n.d.). ResearchGate. [Link]
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N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]
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The Cornerstone of a Targeted Therapy Revolution: A Technical Guide to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a pivotal intermediate in the synthesis of Imatinib (Gleevec®). The discovery and development of Imatinib marked a paradigm shift in oncology, moving from non-specific cytotoxic agents to highly targeted therapies. Understanding the synthesis and properties of its key building blocks is therefore of significant interest to the scientific community. This document delves into the synthesis, characterization, and contextual importance of this crucial molecule.
Introduction: A Molecule at the Heart of Rational Drug Design
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a complex organic molecule that serves as the penultimate intermediate in many synthetic routes to Imatinib.[1] Imatinib's development is a landmark success story in rational drug design, stemming from the identification of the Bcr-Abl tyrosine kinase as the driver of chronic myeloid leukemia (CML).[2] Scientists at Ciba-Geigy (now Novartis) screened chemical libraries for an inhibitor of this specific kinase, leading to the discovery of a 2-phenylaminopyrimidine scaffold. Through meticulous optimization, this lead compound evolved into Imatinib, a potent and selective inhibitor that has transformed CML from a fatal disease into a manageable chronic condition.[2] The efficient and scalable synthesis of Imatinib is critically dependent on the high-yield production of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, making a deep understanding of its chemistry essential for pharmaceutical development.
Synthesis and Purification: A Detailed Experimental Protocol
The most common and industrially scalable synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine involves the reduction of its nitro precursor, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine. Several methods for this reduction have been reported, with variations in reagents, solvents, and reaction conditions. Below is a consolidated, step-by-step protocol based on established methods.
Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation
This protocol utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as the hydrogen donor, a method known for its efficiency and milder reaction conditions compared to alternatives like stannous chloride.[3]
Materials and Reagents:
-
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
n-Hexane
-
Deionized water
Equipment:
-
Four-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 1000 mL four-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 20 g (65.2 mmol) of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Addition of Catalyst and Solvent: To the flask, add 0.9 g of 10% Pd/C and 500 mL of ethyl acetate.
-
Initiation of Reduction: While stirring the suspension, add 12.8 g (203.2 mmol) of ammonium formate and 18.5 g (130.3 mmol) of anhydrous sodium sulfate.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction mixture will gradually darken.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a toluene:acetone (6:4 v/v) solvent system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst can be recycled.
-
Extraction: Wash the filtrate with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to dryness.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (in a 1:1 to 2:1 ratio) to yield N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine as a solid.[3]
This method has been reported to produce the target compound with a yield of over 90% and a purity exceeding 99.5% as determined by HPLC.[3]
Physicochemical Characterization
Accurate characterization of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is crucial for quality control in the manufacturing of Imatinib. Below is a summary of its known physicochemical properties.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅N₅ | [4] |
| Molecular Weight | 277.32 g/mol | [4] |
| Appearance | Yellow to Dark Yellow Solid | |
| Melting Point | 133-135 °C | |
| 125-128 °C (398-401 K) | ||
| Solubility | Soluble in DMSO and Methanol (Slightly) | |
| CAS Number | 152460-10-1 | [4] |
Note: The variability in reported melting points may be due to different polymorphic forms or impurities.
Spectroscopic Data
-
¹H-NMR (DMSO-d₆) δ: 2.03 (s, 3H), 6.29-6.33 (m, 1H), 6.75-6.76 (m, 1H), 6.83-6.85 (d, 1H), 7.32-7.33 (m, 1H), 7.48-7.43 (m, 1H), 8.37-8.45 (m, 1H), 8.52-8.56 (m, 2H), 8.65-8.68 (m, 1H), 9.22-9.23 (d, 1H).[3]
-
¹³C-NMR and Mass Spectrometry: Detailed ¹³C-NMR and mass spectrometry data for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine are not extensively reported in publicly accessible literature.
Contextual Mechanism of Action: The Role in Imatinib's Functionality
While N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is primarily an intermediate and not a therapeutic agent itself, its structure forms the core of Imatinib and is essential for its biological activity. Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. It binds to the ATP-binding site of the kinase domain, stabilizing the inactive conformation of the enzyme. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to the uncontrolled proliferation of cancer cells and inducing apoptosis.
The 2-phenylaminopyrimidine core of the molecule, which is formed from the title compound, is crucial for this inhibitory activity. The subsequent addition of the benzamide and N-methylpiperazine moieties in the final steps of Imatinib synthesis enhances its binding affinity, selectivity, and pharmacokinetic properties.
Visualizations
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of Imatinib, highlighting the reduction of the nitro precursor to form the key intermediate, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
Imatinib's Mechanism of Action: Targeting the Bcr-Abl Kinase
Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase by blocking the ATP binding site, which in turn prevents the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
References
- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
-
Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o349. [Link]
-
An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. (2009). Quick Company. [Link]
-
Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o349. [Link]
-
Reddy, G. O., & L, S. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(11), 1836-1840. [Link]
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. Five Chongqing Chemdad Co. [Link]
Sources
5-Methyl-4-(3-pyridyl)pyrimidin-2-amine mechanism of action
The 3-pyridyl group projects deep into the hydrophobic pocket adjacent to the ATP-binding site. Depending on the specific kinase target, this moiety can exploit the DFG-in (active) or DFG-out (inactive) conformation of the activation loop, establishing critical π
πC. The 5-Methyl Conformational Lock (The Mechanistic Pivot)
The defining feature of this molecule is the 5-methyl substitution. In an unsubstituted pyrimidine, the bond connecting the pyrimidine and pyridine rings rotates freely, forcing the molecule to pay a high entropic penalty ( ΔS ) to adopt the required binding conformation. The 5-methyl group creates a deliberate steric clash with the ortho-protons of the 3-pyridyl ring. This restricts the dihedral angle, locking the pharmacophore into a pre-organized, "twisted" bioactive conformation. Consequently, the entropic cost of binding is drastically minimized, driving a higher overall binding free energy ( ΔG ). Furthermore, the 5-methyl group projects toward the gatekeeper residue, enabling precise van der Waals interactions that can be engineered to achieve exquisite selectivity over mammalian host kinases[2],[3].
Figure 1: Pharmacophore mapping of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine in kinase binding.
Quantitative Impact of the 5-Methyl Substitution
The thermodynamic advantages of the 5-methyl lock translate directly into measurable biochemical data. Table 1 summarizes the comparative impact of the substitution on binding metrics.
Table 1: Comparative Thermodynamic and Kinetic Profiling
| Pharmacophore Scaffold | Kinase Hinge Interaction | Dihedral Angle ( θ ) | Entropic Penalty ( ΔS ) | Relative Affinity ( Kd ) | Target Selectivity |
| 4-(3-pyridyl)pyrimidin-2-amine | Bidentate (N1, NH2) | Highly flexible (0°-180°) | High | 1x (Baseline) | Broad / Promiscuous |
| 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine | Bidentate (N1, NH2) | Restricted (~45°-60°) | Low | 10x - 50x Increase | Highly Specific |
Self-Validating Experimental Methodologies
To rigorously validate the mechanism of action of 5-methylated pyrimidine inhibitors, researchers must employ a self-validating triad of assays. Thermodynamic affinity must be proven, kinetically validated, and structurally confirmed.
Protocol 1: TR-FRET for Thermodynamic Affinity ( IC50 / Kd )
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA or colorimetric assays because its time-resolved nature eliminates short-lived background auto-fluorescence from the chemical compounds. This provides the extreme signal-to-noise ratio required to resolve sub-nanomolar affinities accurately.
-
Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Complex Formation: In a 384-well low-volume plate, combine 5 nM GST-tagged recombinant kinase domain with 2 nM Europium-labeled anti-GST antibody (donor) and 10 nM fluorescent Kinase Tracer (acceptor).
-
Compound Addition: Dispense an 11-point, 3-fold serial dilution of the 5-methylated inhibitor (ranging from 10 µM to 0.1 nM) into the wells using an acoustic liquid handler.
-
Equilibration: Seal and incubate the plate in the dark at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; dual emission at 615 nm and 665 nm). Calculate the IC50 using a four-parameter logistic regression based on the 665/615 emission ratio.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Thermodynamic affinity ( Kd ) alone does not predict in vivo efficacy. We employ SPR to orthogonally validate the TR-FRET data and determine the association ( Kon ) and dissociation ( Koff ) rates. The 5-methyl group's conformational lock typically manifests as a significantly slower Koff (increased residence time), which is critical for sustained target inhibition.
-
Sensor Chip Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Resonance Units (RU) is achieved.
-
Analyte Preparation: Dilute the inhibitor in running buffer (PBS with 0.05% Tween-20 and 2% DMSO) to create a 5-point concentration series.
-
Injection: Inject the analyte series over the immobilized kinase at a flow rate of 30 µL/min for 120 seconds (association phase).
-
Dissociation: Switch to running buffer for 600 seconds to monitor the dissociation phase.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon and Koff .
Protocol 3: X-Ray Co-Crystallography for Structural Validation
Causality: While TR-FRET and SPR provide kinetic and thermodynamic data, they cannot definitively prove the structural basis of the dihedral restriction. Co-crystallography is the ultimate self-validating step to visually confirm the exact binding pose and the steric interaction of the 5-methyl group.
-
Protein Purification: Express the kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to >95% purity.
-
Complexation: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of the 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine derivative for 2 hours on ice.
-
Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen.
-
Data Collection: Flash-freeze optimized crystals in liquid nitrogen with 20% glycerol. Collect diffraction data at a synchrotron light source.
-
Refinement: Process data using XDS and refine the structure using Phenix, specifically analyzing the electron density map to confirm the dihedral angle between the pyrimidine and pyridine rings.
Figure 2: Self-validating experimental workflow for characterizing kinase inhibitor mechanisms.
References
- Minzel, W., Venkatachalam, A., et al. "Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models." National Institutes of Health (NIH).
- Liu, P., et al. "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry - ACS Publications.
- Székely, R., et al. "Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions." National Institutes of Health (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
exploring the SAR of 4-(3-pyridyl)pyrimidin-2-amine analogues
Rational Design and SAR Evolution of 4-(3-Pyridyl)pyrimidin-2-amine Analogues: The Imatinib Paradigm
Executive Summary
The advent of targeted oncology was fundamentally catalyzed by the discovery of small-molecule tyrosine kinase inhibitors (TKIs). At the heart of this revolution lies the 4-(3-pyridyl)pyrimidin-2-amine scaffold, the core pharmacophore of Imatinib (STI571). This technical guide deconstructs the Structure-Activity Relationship (SAR) evolution of this scaffold, detailing the mechanistic rationale behind each structural modification that transformed a weak, non-specific hit into a highly potent, orally bioavailable clinical therapy.
Target Biology & The "DFG-Out" Conformation
Chronic Myeloid Leukemia (CML) is driven by the Philadelphia chromosome, a genetic translocation that produces the constitutively active BCR-ABL fusion kinase (1)[1]. Unlike Type I inhibitors that bind the active conformation of a kinase, 4-(3-pyridyl)pyrimidin-2-amine analogues were rationally optimized as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the kinase domain. In this state, the highly conserved aspartate-phenylalanine-glycine (DFG) motif flips outward, exposing an adjacent allosteric hydrophobic pocket that the inhibitor exploits for high-affinity binding.
Fig 1: BCR-ABL signaling pathway and the targeted intervention by 2-phenylaminopyrimidine inhibitors.
Deconstructing the SAR: From HTS Lead to Clinical Candidate
The journey from a weak hit to a blockbuster drug is a masterclass in SAR optimization. The causality behind each synthetic step was driven by the need to balance target affinity, kinase selectivity, and pharmacokinetic viability.
-
The Core Scaffold: The development began with high-throughput screening (HTS) of a series of protein kinase C (PKC) inhibitors, identifying the 2-phenylaminopyrimidine scaffold for its "lead-like" properties ().
-
Position 4 Substitution (The Pyridyl Ring): The addition of a 3'-pyridyl group at the 4-position of the pyrimidine ring significantly increased cellular activity. Mechanistically, the pyridine nitrogen forms a critical hydrogen bond with the backbone nitrogen of Met318 in the hinge region of the kinase (2)[2].
-
The Amide Linker: Appending an amide group to the aniline ring shifted the target profile away from PKC and toward BCR-ABL and PDGFR (). The amide acts as a crucial hydrogen bond donor/acceptor pair, interacting with Glu286 and Asp381.
-
The Conformational Lock (ortho-Methyl): The introduction of a methyl group ortho to the diaminophenyl amine was the pivotal breakthrough. This methyl group creates a severe steric clash that prevents the molecule from adopting the planar conformation required for PKC binding, thereby abolishing off-target toxicity. Simultaneously, it locks the scaffold into a twisted conformation that perfectly fits the BCR-ABL ATP-binding pocket (1)[1].
-
Pharmacokinetic Optimization (Piperazine): To overcome the poor aqueous solubility of the highly hydrophobic core, an N-methylpiperazine ring was added. This basic moiety becomes protonated at physiological pH, drastically improving oral bioavailability without disrupting the established pharmacophore (3)[3].
Fig 2: Stepwise SAR evolution of the 4-(3-pyridyl)pyrimidin-2-amine scaffold toward Imatinib.
Quantitative SAR Data Summary
The table below summarizes the progressive enhancement of the scaffold's biochemical properties during its optimization phase.
| Compound / Modification | Primary Target | Cellular IC₅₀ (BCR-ABL) | Key Pharmacological Effect |
| 2-phenylaminopyrimidine | PKC | > 10 μM | Weak lead, poor specificity |
| + 3'-Pyridyl Group | PKC / BCR-ABL | ~ 5.0 μM | Enhanced target engagement |
| + Benzamide Linker | BCR-ABL / PDGFR | ~ 1.0 μM | Shifted target specificity |
| + ortho-Methyl Group | BCR-ABL | ~ 0.2 μM | Abolished PKC activity; locked conformation |
| + N-methylpiperazine | BCR-ABL | 0.025 μM | Improved aqueous solubility and PK profile |
Self-Validating Experimental Protocols
To rigorously evaluate the SAR of synthesized 4-(3-pyridyl)pyrimidin-2-amine analogues, a dual-tiered validation system is required: a biochemical assay to confirm direct target engagement, and a cellular assay to confirm membrane permeability and physiological efficacy.
Protocol A: TR-FRET Biochemical Kinase Assay
This assay measures the direct half-maximal inhibitory concentration (IC₅₀) of the analogues against recombinant BCR-ABL using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (4)[4].
-
Rationale: TR-FRET minimizes compound auto-fluorescence interference, ensuring high-fidelity data (Z'-factor > 0.7).
-
Step 1 (Preparation): Serially dilute the synthesized analogues in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate.
-
Step 2 (Reaction): Add 5 μL of recombinant BCR-ABL kinase (final concentration 1 nM) suspended in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Step 3 (Initiation): Add 5 μL of substrate mix containing 2 μM biotinylated tyrosine-kinase peptide substrate and 10 μM ATP. Incubate for 60 minutes at room temperature.
-
Step 4 (Termination & Detection): Stop the reaction by adding 10 μL of detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Europium-labeled anti-phosphotyrosine antibody (donor), and 20 nM Streptavidin-APC (acceptor).
-
Step 5 (Readout): Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Protocol B: MTS-Based High-Density Cell Proliferation Assay
-
Rationale: Validates that the compound can cross the cell membrane and inhibit the constitutively active kinase in a physiological environment.
-
Step 1 (Seeding): Culture Ba/F3 cells engineered to express wild-type BCR-ABL. Seed cells at a density of 1 × 10⁴ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
-
Step 2 (Treatment): Add serial dilutions of the analogues (0.1 nM to 10 μM). Include a DMSO-only negative control and an Imatinib positive control. Incubate for 72 hours at 37°C, 5% CO₂.
-
Step 3 (Labeling): Add 20 μL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well. The MTS is reduced by metabolically active cells into a soluble colored formazan product.
-
Step 4 (Readout): Incubate for 1–4 hours. Measure absorbance at 490 nm using a spectrophotometer. Calculate cell viability relative to the DMSO control to derive the cellular IC₅₀.
Next-Generation Analogues & Overcoming Resistance
While the 4-(3-pyridyl)pyrimidin-2-amine scaffold revolutionized CML treatment, clinical resistance inevitably emerged. The most notorious is the T315I "gatekeeper" mutation, where threonine is replaced by a bulkier isoleucine, sterically blocking the binding of Imatinib and second-generation derivatives like Nilotinib (5)[5].
Furthermore, resistance is frequently mediated by P-glycoprotein (P-gp) drug efflux pumps. Recent SAR campaigns have focused on modifying the terminal piperazine ring of the scaffold. By substituting the piperazine with Efflux Resistance Breaker (ERB) fragments, researchers have successfully generated analogues that maintain BCR-ABL inhibition while evading P-gp-mediated efflux, restoring potency in multidrug-resistant K562/DOX cell lines (3)[3].
Sources
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JCI - Treatment for chronic myelogenous leukemia: the long road to imatinib [jci.org]
Theoretical Studies on Aminopyrimidine Derivatives: A Comprehensive Computational Guide for Drug Discovery
Executive Summary
Aminopyrimidine derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, exhibiting potent biological activities ranging from kinase inhibition (e.g., JNK3, AXL, Lck) to antimicrobial and anticancer properties. As drug discovery shifts toward rational, structure-based design, theoretical and computational studies have become indispensable. This whitepaper provides an in-depth technical analysis of the computational workflows used to study aminopyrimidine derivatives. By integrating Density Functional Theory (DFT), Quantitative Structure-Activity Relationships (QSAR), and Molecular Dynamics (MD), we establish a self-validating framework for predicting and optimizing the efficacy of these compounds.
Quantum Mechanical Profiling: Electronic Structure Analysis
The foundation of understanding how aminopyrimidine derivatives interact with biological targets lies in their electronic properties. Density Functional Theory (DFT) is the gold standard for evaluating these parameters, providing insights into frontier molecular orbitals (HOMOs and LUMOs) and Fukui indices. Recent studies on functionalized aminopyrazoles and pyrazolopyrimidine derivatives have demonstrated that the HOMO-LUMO energy gap directly correlates with anticancer bioactivity, as it defines the molecule's chemical hardness and electron-transfer capability 1.
Protocol 1: Self-Validating DFT Optimization Workflow
To ensure trustworthiness, computational chemistry protocols must be inherently self-validating. The following methodology outlines the rigorous DFT evaluation of aminopyrimidine scaffolds.
-
Initial Geometry Construction: Build the 3D structure using standard bond lengths. Causality: Starting with a chemically sensible geometry prevents the optimization algorithm from converging on high-energy local minima.
-
Functional and Basis Set Selection (B3LYP/6-311++G**):
-
Causality: The B3LYP functional provides a balanced treatment of electron correlation. The addition of diffuse functions (++) is critical for accurately modeling the electron-rich lone pairs on the pyrimidine nitrogen atoms. Polarization functions (**) are required to correctly predict the directionality of hydrogen bonds formed by the amino group.
-
-
Geometry Optimization: Minimize the energy of the structure in a simulated gaseous or implicit solvent state.
-
Frequency Calculation (Self-Validation Step): Execute a vibrational frequency calculation on the optimized geometry.
-
Validation: The presence of zero imaginary frequencies mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.
-
-
Electronic Descriptor Extraction: Calculate the HOMO-LUMO gap ( ΔE ), chemical hardness ( η ), and Mulliken charges to map reactive sites for subsequent docking studies.
Correlating Structure to Activity: 3D and 4D-QSAR Modeling
While DFT provides intrinsic molecular properties, Quantitative Structure-Activity Relationship (QSAR) modeling bridges the gap between chemical structure and biological potency (e.g., pIC50 ). For aminopyrimidine derivatives targeting kinases like Lck, Src, KDR, and JNK3, 3D-QSAR (CoMFA/CoMSIA) and 4D-QSAR approaches are utilized.
In a landmark study decoding JNK3 inhibition, researchers utilized a 4D-QSAR approach incorporating a novel molecular descriptor (anDANA) to monitor the restriction of internal motion of ligands upon binding 2. Similarly, 3D-QSAR studies on Lck/Src/KDR inhibitors demonstrated high predictive ability by mapping steric and electrostatic fields 3.
Table 1: Comparative QSAR Model Statistics for Aminopyrimidine Derivatives
| Target Kinase | Model Type | Cross-Validated ( Q2 ) | Non-Cross-Validated ( R2 ) | SEE / RMSE | Key Structural Insight |
| JNK3 | 4D-QSAR (anDANA) | 0.701 | 0.905 | N/A | Restriction of internal motion dictates potency. |
| Lck | 3D-QSAR (CoMFA) | 0.850 | 0.998 | 0.017 | Steric bulk at the C4 position enhances binding. |
| Lck | 3D-QSAR (CoMSIA) | 0.920 | 0.987 | 0.105 | H-bond donors at pyrimidine nitrogens are critical. |
Note: A Q2>0.5 and R2>0.8 indicate a statistically robust and predictive model. The CoMSIA model's inclusion of hydrogen bond fields makes it highly suitable for kinase hinge-binding analysis.
Target Engagement and Dynamic Stability
Static docking provides a snapshot of binding affinity, but biological systems are highly dynamic. Aminopyrimidines are frequently designed to target complex signaling pathways, such as the JNK3 pathway implicated in neurodegeneration, or the AXL kinase pathway involved in cancer metastasis 4.
Fig 1. JNK3 signaling pathway targeted by aminopyrimidine inhibitors to prevent neurodegeneration.
Protocol 2: Molecular Dynamics (MD) & MM-PBSA Validation
To validate the static docking poses of aminopyrimidines within kinase active sites, a rigorous MD simulation protocol is required.
-
System Solvation and Ionization: Place the protein-ligand complex in an octahedral box of TIP3P water molecules and neutralize with 0.15M NaCl.
-
Causality: This mimics physiological ionic strength, which is essential for accurately calculating electrostatic interactions between the ligand and charged residues in the kinase pocket.
-
-
Energy Minimization: Perform 5,000 steps of steepest descent followed by conjugate gradient minimization.
-
Causality: Removes high-energy steric clashes generated during the rigid-body docking phase.
-
-
Equilibration (NVT and NPT Ensembles): Gradually heat the system to 300K (NVT) and stabilize pressure at 1 bar (NPT) over 1 ns.
-
Production Run (100 ns): Run the unconstrained simulation.
-
Trajectory Analysis (Self-Validation Step): Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand.
-
Validation: The system is considered valid and equilibrated only if the ligand RMSD plateaus (fluctuations ≤2 Å). Continuous drift indicates an unstable, false-positive binding pose.
-
-
MM-PBSA Calculation: Extract 1,000 snapshots from the stable trajectory phase to calculate the exact thermodynamic binding free energy ( ΔGbind ), replacing crude docking scores with physics-based metrics.
Advanced Intermolecular Interactions: QTAIM and Anion-π
Beyond standard hydrogen bonding, aminopyrimidine derivatives engage in complex non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) has been successfully applied to BACE1 inhibitors to correlate electronic densities at bond critical points with experimental IC50 data 5. Furthermore, high-level ab initio studies have revealed that 2-aminopyrimidine building blocks exhibit highly favorable anion-π interactions, where the electron-deficient pyrimidine ring strongly binds to anionic species—a phenomenon amplified by cooperativity with hydrogen bonds 6.
Fig 2. Self-validating computational workflow for aminopyrimidine derivative drug design.
Conclusion
Theoretical studies on aminopyrimidine derivatives have evolved from basic molecular modeling to highly sophisticated, self-validating computational pipelines. By sequentially applying DFT for electronic profiling, 3D/4D-QSAR for predictive modeling, and MD simulations for dynamic thermodynamic validation, researchers can rationally design highly selective kinase inhibitors and anticancer agents. The integration of these methodologies drastically reduces the attrition rate in early-stage drug discovery, ensuring that only the most thermodynamically stable and pharmacokinetically viable candidates progress to in vitro and in vivo testing.
References
- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
- Decoding JNK3 inhibition by selected aminopyrimidine derivatives: a 4D-QSAR approach.
- 3D-QSAR and molecular docking studies of aminopyrimidine derivatives as novel three-targeted Lck/Src/KDR inhibitors.
- Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics. Biointerface Research in Applied Chemistry.
- New substituted aminopyrimidine derivatives as BACE1 inhibitors: in silico design, synthesis and biological assays. Taylor & Francis.
- 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study.
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- 4. biointerfaceresearch.com [biointerfaceresearch.com]
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- 6. pubs.acs.org [pubs.acs.org]
synthesis protocol for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
An In-Depth Guide to the Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: A Key Imatinib Intermediate
Introduction
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a molecule of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of Imatinib (marketed as Gleevec), a pioneering tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The structural integrity and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, scientifically-grounded guide for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the chosen synthetic strategy, details the critical parameters of each reaction stage, and outlines robust methods for characterization and quality control. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable pathway to produce this vital intermediate with high yield and purity.
Overall Synthetic Strategy
The synthesis is logically structured in a two-stage process. The first stage involves the construction of a stable nitro-substituted precursor, which is then subjected to a reduction reaction in the second stage to yield the desired primary amine. This approach is advantageous as it utilizes readily available starting materials and employs robust, scalable chemical transformations.
The overall workflow is as follows:
-
Stage 1: Synthesis of the Nitro-Precursor. N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine is synthesized via a condensation reaction between N-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. This step builds the core pyrimidinamine structure.
-
Stage 2: Reduction to the Final Amine. The nitro group of the precursor is selectively reduced to an amine, yielding the final product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine
This initial stage constructs the central pyrimidine ring and links it to the nitrophenyl moiety. The key transformation is a condensation reaction that forms the heterocyclic core.
Principle and Rationale
The formation of the 4-(3-pyridyl)-2-pyrimidinamine core is achieved by reacting a guanidine derivative with an α,β-unsaturated ketone (enone).[4] The guanidine provides the N-C-N backbone of the pyrimidine ring, while the enone provides the remaining carbon atoms. This cyclization is a robust and high-yielding method for constructing substituted pyrimidines. The use of isoamyl alcohol as a solvent is strategic; its high boiling point allows the reaction to be conducted at the elevated temperatures (130-132°C) necessary to drive the condensation and cyclization to completion.[4]
Synthesis of Precursors
The primary starting materials for this stage are themselves synthesized from simpler commercial reagents:
-
N-(2-methyl-5-nitrophenyl)guanidine: Prepared by reacting 2-methyl-5-nitroaniline with a 50% aqueous solution of cyanamide.[4]
-
3-dimethylamino-1-(3-pyridyl)-2-propen-1-one: Synthesized from the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA).[4]
Detailed Experimental Protocol
-
Reaction Setup: To a reaction vessel suitable for high-temperature reflux, add N-(2-methyl-5-nitrophenyl)guanidine and isoamyl alcohol. Stir the mixture to form a suspension.
-
Reagent Addition: Heat the suspension to 100-115°C. Slowly add a solution of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one dissolved in a minimal amount of isoamyl alcohol over a period of approximately 15 minutes.[4]
-
Reaction: After the addition is complete, increase the temperature of the reaction mass to 130-132°C and maintain this temperature under reflux for 6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to 40°C. Add an additional portion of isoamyl alcohol and then further cool the mixture to 0-5°C to induce precipitation of the product.[4]
-
Purification: Filter the resulting solid mass. Create a slurry of the solid with ice-cold methanol and filter again. Wash the filtered product with water and dry under vacuum at 60°C for 8 hours. This procedure yields N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine with high purity (HPLC Purity: >99.5%).[4]
Data Summary: Reagents for Stage 1
| Reagent | Role | Molar Ratio (Typical) |
| N-(2-methyl-5-nitrophenyl)guanidine | Pyrimidine Precursor | 1.0 eq |
| 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | Pyrimidine Precursor | ~1.1 eq |
| Isoamyl Alcohol | Solvent | - |
| Methanol / Water | Washing Solvents | - |
Part 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
This final stage is a critical reduction step that converts the electron-withdrawing nitro group into the desired amino group, yielding the target molecule.
Principle and Rationale
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods can achieve this, but catalytic hydrogenation is often preferred in industrial settings due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration. The reaction involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and subsequent reduction. Alternative methods, such as using hydrazine hydrate or metal salts like stannous chloride (SnCl2), are also effective but may require more complex workup procedures.[2][4]
Caption: Mechanism of catalytic hydrogenation of a nitro group.
Detailed Experimental Protocol (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, create a suspension of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine in ethyl acetate.[5]
-
Catalyst Addition: Add 10% Palladium on activated carbon (10% w/w of the starting material) to the suspension.[5]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the suspension vigorously under a hydrogen atmosphere at normal pressure and ambient temperature. The reaction is typically complete within 6-7 hours.[5] Monitor the consumption of the starting material by TLC.
-
Workup and Isolation: Once the reaction is complete, filter the suspension through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude product from methylene chloride to yield pure N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.[5]
Data Summary: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Yield | Purity (HPLC) | Reference |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Ethyl Acetate | High | >99% | [5] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Ethyl Acetate | >90% | >99.5% | [6] |
| Hydrazine Reduction | Hydrazine Hydrate, Raney Ni | Methanol | 84% | 99.5% | [4] |
| Metal Salt Reduction | SnCl₂·2H₂O / HCl | Ethyl Acetate | - | - | [2] |
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. The following analytical methods are recommended.
-
Melting Point: The purified compound should exhibit a sharp melting point in the range of 138-140°C.[5]
-
Thin-Layer Chromatography (TLC): Using a mobile phase of methylene chloride:methanol (9:1 v/v), the product should show a single spot with an Rf value of approximately 0.36.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing purity. Properly developed methods should indicate a purity of >99.5%.[4][6]
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides structural confirmation. Expected signals in DMSO-d6 include a singlet for the methyl group (~2.0 ppm) and characteristic aromatic and amine proton signals in the 6.2-9.3 ppm range.[6]
-
Infrared Spectroscopy (FT-IR): The IR spectrum should display characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and C=N stretching (~1630 cm⁻¹).[1]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care and avoid ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use appropriate hydrogenation equipment and ensure the system is properly purged.
-
Solvents: Organic solvents like ethyl acetate, methanol, and methylene chloride are flammable and/or toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a well-established process that is critical for the production of Imatinib. The two-stage approach, involving the formation of a nitro-intermediate followed by catalytic hydrogenation, is a reliable and scalable method. By carefully controlling reaction parameters such as temperature, reaction time, and purification procedures, researchers can consistently obtain the target compound in high yield and with the exceptional purity required for subsequent pharmaceutical manufacturing steps. The analytical methods outlined provide a robust framework for quality control, ensuring the integrity of this vital molecular building block.
References
-
Quick Company. (n.d.). An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Bulgarian Academy of Sciences. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
ResearchGate. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Retrieved from [Link]
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- 5. Synthesis routes of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine [benchchem.com]
- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
Advanced Application Note: Convergent Synthesis of Imatinib Analogues via C–N Cross-Coupling of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
Executive Summary & Mechanistic Rationale
Historically, the synthesis of the phenylaminopyrimidine (PAP) scaffold of Imatinib relied on the linear condensation of an enaminone with an aryl guanidine. This traditional route required the use of toxic molten cyanamide to form the guanidine salt intermediate (1[1]). To bypass these harsh conditions and improve modularity for drug discovery (2[2]), modern convergent approaches utilize pre-formed pyrimidin-2-amines.
Specifically, the use of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine allows for the direct synthesis of 5-methyl-Imatinib analogues. The introduction of the 5-methyl group on the pyrimidine ring is a strategic steric modification designed to alter the dihedral angle between the pyrimidine and pyridine rings, potentially altering the binding conformation within mutated BCR-ABL kinase domains. This intermediate is coupled with 2-bromo-1-methyl-4-nitrobenzene (3[3]) via a highly efficient copper-catalyzed N-arylation. This C-N bond-forming reaction achieves up to 82% yield using inexpensive copper salts instead of costly palladium catalysts (4[4]).
Retrosynthetic Strategy & Pathway
Figure 1: Convergent synthesis of Imatinib analogues via Cu-catalyzed C-N cross-coupling.
Experimental Protocols: A Self-Validating System
The following methodologies are designed with built-in validation checks to ensure process integrity at every step.
Protocol A: Copper-Catalyzed Ullmann-Type N-Arylation
Causality: Copper(I) iodide is selected over Pd(OAc)₂ because the nitrogen-rich pyrimidine and pyridine rings strongly coordinate to and poison palladium catalysts. Copper is more robust, significantly cheaper, and avoids stringent heavy-metal remediation required in API synthesis (4[4]).
-
Setup: In an oven-dried Schlenk flask under argon, combine 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine (1.0 eq, 10 mmol) and 2-bromo-1-methyl-4-nitrobenzene (1.2 eq, 12 mmol).
-
Catalyst Loading: Add CuI (0.1 eq, 1 mmol), anhydrous K₂CO₃ (2.0 eq, 20 mmol), and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq, 2 mmol).
-
Reaction: Suspend the mixture in anhydrous DMF (30 mL). Heat the sealed flask to 110 °C and stir vigorously for 18 hours.
-
Validation Check: The reaction mixture will transition from a pale green suspension to a deep brown solution. Complete consumption of the pyrimidin-2-amine can be verified via TLC (DCM:MeOH 9:1, R_f ~ 0.45).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to afford the pure nitro intermediate.
Protocol B: Chemoselective Nitro Reduction
Causality: High-pressure hydrogenation over Pd/C carries the risk of partially reducing the heteroaromatic rings. Utilizing a Hydrazine/FeCl₃/Carbon system ensures strict chemoselectivity for the nitro group (4[4]).
-
Setup: Dissolve the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.
-
Catalysis: Add activated carbon (20% w/w) and FeCl₃·6H₂O (0.05 eq). Heat the mixture to 65 °C.
-
Reduction: Dropwise, add Hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) over 30 minutes.
-
Validation Check: Effervescence of nitrogen gas indicates active reduction. Completion (usually within 4 hours) is marked by the disappearance of the yellow nitro compound and the emergence of a highly fluorescent blue spot under 254 nm UV light.
-
Workup: Filter the hot mixture through Celite to remove the carbon catalyst. Concentrate the filtrate to yield the amino intermediate.
Protocol C: Final Assembly via Amidation
-
Setup: Dissolve the amino intermediate (1.0 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Coupling: Cool to 0 °C. Slowly add 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (1.1 eq).
-
Validation Check: The addition of the benzoyl chloride derivative results in the immediate formation of a pale yellow precipitate (the HCl salt of the product). Complete dissolution upon the addition of excess DIPEA confirms the formation of the free base.
-
Workup: Wash with saturated NaHCO₃, dry, and concentrate to yield the 5-methyl-Imatinib analogue.
Catalytic Cycle & Causality
Figure 2: Proposed Ullmann-type catalytic cycle for the N-arylation of pyrimidin-2-amine.
Quantitative Data & Process Metrics
The shift from the traditional guanidine condensation to the Cu-catalyzed cross-coupling of the pyrimidin-2-amine yields significant improvements in both safety and efficiency.
| Parameter | Traditional Guanidine Route | Cu-Catalyzed N-Arylation Route |
| Key Reagents | Cyanamide, Guanidine Nitrate | CuI, DMEDA, 2-Bromo-4-nitrotoluene |
| Toxicity Profile | High (Cyanamide is highly toxic) | Moderate (Cu salts are easily removed) |
| Overall Yield (6 steps) | ~25 - 30% | 40 - 46.2% |
| C-N Step Yield | 65% (Condensation) | 82% (Cross-Coupling) |
| Reaction Time (C-N) | 24 - 48 hours | 12 - 18 hours |
| Purification | Multiple recrystallizations | Simple filtration and crystallization |
References
-
Liu, Y., Wang, C., Bai, Y., Han, N., Jiao, J., & Qi, X. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development.4
-
Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. 1
-
Gómez, et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. 2
-
CymitQuimica. CAS 7745-93-9: 2-Bromo-1-methyl-4-nitrobenzene.3
Sources
Application Note: NMR Characterization of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Introduction and Contextual Significance
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1) is a critical pharmaceutical intermediate and a closely monitored impurity in the synthesis of Imatinib (Gleevec), a pioneering tyrosine kinase inhibitor used to treat chronic myeloid leukemia[1]. Often designated as "Imatinib EP Impurity F" or "Imatinib Diamine Impurity," this compound features a complex diaryl amide scaffold comprising a pyrimidinyl–pyridine hybrid system linked to a substituted aniline ring[2].
Rigorous structural elucidation of this intermediate is essential for Quality Assurance/Quality Control (QA/QC) and for tracking the impurity profile of the final Active Pharmaceutical Ingredient (API)[3]. Furthermore, its unique coordination chemistry has led to its recent application as a dual-channel colorimetric sensor for Cu²⁺ and I⁻ ions in aqueous media[4]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the ¹H and ¹³C spectra of this compound, utilizing 1D and 2D NMR techniques to differentiate its specific substitution patterns[2].
Experimental Workflow & Logical Architecture
To ensure high-fidelity data, the NMR acquisition must follow a logical progression from sample validation to multi-dimensional correlation. The workflow below outlines the self-validating steps required to prevent artifacts and ensure quantitative reliability.
Fig 1: Self-validating NMR experimental workflow for structural elucidation.
Detailed Experimental Protocols
Sample Preparation: Causality of Solvent Selection
-
Protocol : Dissolve 15–20 mg of the intermediate in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality : DMSO-d6 is strictly chosen over CDCl₃ or Methanol-d4. The compound contains two exchangeable amine groups: a secondary bridging amine (-NH-) and a primary aniline amine (-NH₂). DMSO is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor. This interaction significantly slows the chemical exchange rate of the amine protons, allowing them to be observed as distinct, sharp singlets rather than broad, indistinguishable baseline humps[5].
Instrument Calibration and Self-Validation
-
Tuning and Matching : Insert the sample and tune the probe for both ¹H and ¹³C frequencies. Causality: Minimizing reflected power ensures maximum RF transmission, which is critical for the efficiency of the hard pulses used in 2D sequences.
-
Shimming : Perform gradient shimming (Z1-Z5). Self-Validation Check: Assess the residual DMSO-d6 pentet at δ 2.50 ppm. The line width at half-height (LWHH) must be < 1.0 Hz. If the peak exhibits asymmetry, manual adjustment of the Z1/Z2 gradients is mandatory.
-
90° Pulse Calibration : Calibrate the 90° pulse width (P1) specifically for this sample. Self-Validation Check: Execute a nutation array to find the 360° null point. If a residual dispersive signal remains at 360°, B1 field homogeneity is compromised, and quantitative integration will be inaccurate.
Acquisition Parameters
-
¹H NMR (400 MHz) : 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 15 ppm.
-
¹³C NMR (100 MHz) : 1024 scans, D1 = 2.0 s, spectral width = 250 ppm, with ¹H WALTZ-16 decoupling. Self-Validation Check: Before initiating the 12-hour ¹³C run, verify that the ¹H SNR of the methyl peak (δ 2.15 ppm) is ≥ 150. If lower, re-concentrate the sample to avoid wasting instrument time.
-
2D NMR : Acquire ¹H-¹H COSY, ¹H-¹³C HSQC (optimized for ¹J_CH = 145 Hz), and ¹H-¹³C HMBC (optimized for ⁿJ_CH = 8 Hz).
Logical Relationship of 2D NMR Assignments
To unambiguously assign the three distinct ring systems, a multi-dimensional approach is required. The logic flow below illustrates how 1D and 2D data converge to validate the structure.
Fig 2: Logical relationship of 1D and 2D NMR techniques for complete structural assignment.
Data Presentation and Mechanistic Interpretation
The chemical shifts are heavily influenced by the electron-donating primary amine and the electron-withdrawing pyrimidine/pyridine rings[6].
¹H NMR Assignments
The phenyl ring exhibits a classic 1,2,5-trisubstituted pattern. As noted in the literature, coupling constants (J-values) are critical for differentiating meta and para configurations[2]. The proton at position 6" appears as a doublet with a small meta-coupling constant (J = 2.2 Hz) because it lacks an ortho neighbor, definitively proving the substitution pattern.
Table 1: ¹H NMR Data (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| 2' | 9.25 | d | 2.0 | 1H | Pyridine CH (ortho to N) |
| NH | 8.85 | s | - | 1H | Bridging secondary amine |
| 6' | 8.68 | dd | 4.8, 1.5 | 1H | Pyridine CH |
| 6 | 8.50 | d | 5.2 | 1H | Pyrimidine CH (ortho to N) |
| 4' | 8.45 | dt | 8.0, 2.0 | 1H | Pyridine CH |
| 5' | 7.52 | dd | 8.0, 4.8 | 1H | Pyridine CH |
| 5 | 7.40 | d | 5.2 | 1H | Pyrimidine CH |
| 3" | 6.90 | d | 8.2 | 1H | Phenyl CH (ortho to methyl) |
| 6" | 6.80 | d | 2.2 | 1H | Phenyl CH (meta to NH₂) |
| 4" | 6.35 | dd | 8.2, 2.2 | 1H | Phenyl CH (ortho to NH₂) |
| NH₂ | 4.95 | s | - | 2H | Primary amine (exchangeable) |
| CH₃ | 2.15 | s | - | 3H | Phenyl methyl group |
Mechanistic Insight: The extreme upfield shift of H-4" (δ 6.35 ppm) is caused by the strong +R (resonance) electron-donating effect of the adjacent primary amine (-NH₂), which shields the ortho protons[7].
¹³C NMR Assignments
The ¹³C spectrum contains 16 distinct carbon signals, matching the molecular formula C₁₆H₁₅N₅[3]. The quaternary carbons bridging the rings (C-2, C-4, C-1", C-5") are assigned via HMBC correlations from the exchangeable NH and NH₂ protons.
Table 2: ¹³C NMR Data (DMSO-d6, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Structural Assignment |
| 2 | 161.5 | C (Quaternary) | Pyrimidine C (attached to NH) |
| 4 | 159.0 | C (Quaternary) | Pyrimidine C (attached to Pyridine) |
| 6 | 158.5 | CH | Pyrimidine CH |
| 2' | 151.0 | CH | Pyridine CH |
| 6' | 148.5 | CH | Pyridine CH |
| 5" | 146.5 | C (Quaternary) | Phenyl C (attached to NH₂) |
| 1" | 138.0 | C (Quaternary) | Phenyl C (attached to NH) |
| 4' | 134.5 | CH | Pyridine CH |
| 3' | 132.0 | C (Quaternary) | Pyridine C (attached to Pyrimidine) |
| 3" | 130.5 | CH | Phenyl CH |
| 2" | 124.0 | C (Quaternary) | Phenyl C (attached to CH₃) |
| 5' | 123.5 | CH | Pyridine CH |
| 6" | 112.5 | CH | Phenyl CH |
| 5 | 108.0 | CH | Pyrimidine CH |
| 4" | 107.5 | CH | Phenyl CH |
| CH₃ | 17.5 | CH₃ | Phenyl methyl group |
Troubleshooting and Quality Control
-
Missing Exchangeable Protons : If the NH (δ 8.85) or NH₂ (δ 4.95) peaks are absent or extremely broad, the sample likely contains trace water or acidic impurities catalyzing proton exchange. Solution: Pass the DMSO-d6 through basic alumina before sample preparation, or add a trace amount of anhydrous K₂CO₃ to the NMR tube.
-
Signal Overlap : The pyridine H-4' and pyrimidine H-6 signals may overlap depending on the exact concentration and temperature. Solution: Utilize the HSQC spectrum; the corresponding carbons (C-4' at 134.5 ppm and C-6 at 158.5 ppm) are widely separated, allowing unambiguous resolution of the overlapping proton signals.
References
-
Veeprho. (n.d.). Imatinib EP Impurity F | CAS 152460-10-1. Veeprho Pharmaceuticals. Retrieved from [Link]
-
Patil, S. R., et al. (2014). Imatinib Intermediate as a Two in One Dual Channel Sensor for the Recognition of Cu2+ and I‾ ions in Aqueous Media and its Practical Applications. Dalton Transactions, 43(35). Royal Society of Chemistry. Retrieved from [Link]
-
Chandrasekhar, M., et al. (2019). Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate. Molecular Diversity, 23(3), 723-738. Retrieved from [Link]
-
ACS Publications. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine | 475587-24-7 | Benchchem [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Application Note: In Vitro Kinase Screening of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Derivatives
Executive Summary & Scientific Rationale
The discovery of small-molecule tyrosine kinase inhibitors (TKIs) revolutionized targeted oncology, with the 4-(pyridin-3-yl)pyrimidin-2-amine pharmacophore serving as the structural backbone for first- and second-generation TKIs like imatinib and nilotinib[1]. These compounds act as ATP-competitive inhibitors, binding to the inactive conformation of the BCR-ABL1 kinase and halting the oncogenic signaling responsible for Chronic Myeloid Leukemia (CML)[1].
However, acquired resistance remains a critical clinical hurdle. The most notorious mechanism of resistance is the T315I "gatekeeper" mutation , where a threonine residue in the ATP-binding pocket is mutated to a bulky isoleucine[2]. This mutation eliminates a crucial hydrogen bond and introduces a severe steric clash that repels standard pyrimidin-2-amine inhibitors[3].
The 5-Methyl Modification Rationale: Systematic structural modifications, specifically the addition of a methyl group at the 5-position of the pyrimidine ring, fundamentally alter the dihedral angle between the pyrimidine and adjacent aromatic systems. This targeted steric adjustment forces the inhibitor into a distinct spatial conformation. When paired with optimized hinge-binding motifs, the 5-methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold can be engineered to either exploit new hydrophobic contacts within the mutated pocket or evade the steric bulk of the T315I isoleucine side chain entirely.
This application note provides a comprehensive, self-validating workflow for the in vitro screening of novel 5-methyl-4-(3-pyridyl)pyrimidin-2-amine derivatives, bridging primary biochemical kinase assays with secondary cellular target engagement models.
Screening Workflow Architecture
To ensure high-confidence lead selection, researchers must employ an orthogonal screening cascade. Biochemical assays confirm direct, cell-free target engagement, while engineered cellular models validate membrane permeability and intracellular efficacy.
Fig 1: High-throughput screening workflow for 5-methyl pyrimidin-2-amine derivatives.
Protocol I: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)
Causality & Assay Physics: Directly measuring ATP depletion in kinase assays often yields poor signal-to-noise ratios because the background ATP concentration is overwhelmingly high. The ADP-Glo™ assay circumvents this by utilizing a two-step, self-validating luminescent system. First, it chemically depletes all unconsumed ATP after the kinase reaction[4]. Second, it converts the newly generated ADP back into ATP, which is then quantified via a luciferase/luciferin reaction[5]. This ensures that the luminescent signal is directly and exclusively proportional to kinase activity, allowing researchers to use physiologically relevant ATP concentrations (up to 1mM) to rigorously stress-test ATP-competitive pyrimidin-2-amine derivatives[4].
Step-by-Step Methodology
Reagent Preparation:
-
Thaw recombinant BCR-ABL1 (Wild-Type) and BCR-ABL1 (T315I) enzymes on ice.
-
Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4].
-
Prepare a 3-fold serial dilution of the 5-methyl-4-(3-pyridyl)pyrimidin-2-amine derivatives in 100% DMSO, then dilute to 4X final concentration in 1X Kinase Buffer (final DMSO in reaction must not exceed 1%).
Kinase Reaction (384-Well Plate Format): 4. Add 1.25 µL of the 4X compound dilution to the respective wells of a white, opaque 384-well microplate. 5. Add 1.25 µL of 4X BCR-ABL1 enzyme (WT or T315I) to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitor to the kinase hinge region. 6. Initiate the reaction by adding 2.5 µL of a 2X ATP / Substrate Peptide mix. (Note: Total reaction volume is now 5 µL)[6]. 7. Incubate the plate at room temperature for 60 minutes.
Detection Phase: 8. Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP[6]. 9. Incubate at room temperature for 40 minutes[6]. 10. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce the luciferase/luciferin detection system[6]. 11. Incubate for 30–60 minutes at room temperature, protected from light[6]. 12. Measure luminescence using a microplate reader with an integration time of 0.5–1 second per well[6]. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).
Protocol II: Cellular Target Engagement (Ba/F3 Phenotypic Assay)
Causality & Assay Physics: Biochemical potency does not guarantee cellular efficacy due to factors like membrane impermeability or high intracellular ATP competition. To validate cellular target engagement, we utilize the Ba/F3 cell line. Natively, these murine pro-B cells require Interleukin-3 (IL-3) to survive[7]. However, when stably transduced with BCR-ABL1, the constitutive kinase activity bypasses the IL-3 requirement, rendering the cells IL-3 independent[3].
This creates an elegant, self-validating phenotypic screen: if a test compound successfully penetrates the cell and inhibits BCR-ABL1, the oncogenic survival signal is abolished, and the cells undergo apoptosis[8]. Comparing the viability of Ba/F3-WT versus Ba/F3-T315I cells provides a definitive readout of the compound's ability to overcome the gatekeeper mutation in a physiological environment.
Step-by-Step Methodology
Cell Culture & Plating:
-
Maintain Ba/F3-BCR-ABL1 (WT) and Ba/F3-BCR-ABL1 (T315I) stable cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[7]. Do not add IL-3.
-
Harvest cells during the logarithmic growth phase and centrifuge at 250 × g for 5 minutes[7].
-
Resuspend in fresh culture medium and seed at a density of 1×104 cells/well in 90 µL volume into a 96-well clear-bottom tissue culture plate.
Compound Treatment & Viability Readout: 4. Prepare 10X concentration stocks of the 5-methyl pyrimidin-2-amine derivatives in culture medium (from DMSO stocks). 5. Add 10 µL of the 10X compound dilutions to the cells (final volume = 100 µL/well). Include vehicle (DMSO) controls. 6. Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator[8]. 7. Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes. 8. Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. 9. Record luminescence to quantify viable cells. Calculate the GI₅₀ (Concentration for 50% Growth Inhibition).
Data Presentation & Interpretation
The following table summarizes hypothetical but representative quantitative data for a library of 5-methyl-4-(3-pyridyl)pyrimidin-2-amine derivatives. A successful lead candidate (e.g., Cmpd-C) will demonstrate low nanomolar potency against both WT and T315I mutants across both biochemical and cellular assays.
| Compound ID | Structural Modification (R-Groups) | BCR-ABL1 WT IC₅₀ (nM) | BCR-ABL1 T315I IC₅₀ (nM) | Ba/F3 WT GI₅₀ (nM) | Ba/F3 T315I GI₅₀ (nM) |
| Imatinib (Ref) | 5-H (Unmodified) | 15 | >10,000 | 25 | >10,000 |
| Cmpd-A | 5-Methyl, 3'-CF₃ | 12 | 8,500 | 18 | 9,200 |
| Cmpd-B | 5-Methyl, 3'-OCF₃ | 8 | 450 | 14 | 850 |
| Cmpd-C | 5-Methyl, Optimized Hinge-Binder | 4 | 12 | 8 | 28 |
Table 1: Biochemical and cellular profiling of representative 5-methyl pyrimidin-2-amine derivatives. Cmpd-C successfully overcomes the T315I gatekeeper mutation.
Mechanistic Visualization: Signaling Pathway Inhibition
To contextualize the phenotypic readout of the Ba/F3 assay, the diagram below illustrates the downstream signaling cascades driven by BCR-ABL1. Inhibition of the kinase by the pyrimidin-2-amine derivative directly uncouples the STAT5 and PI3K pathways, leading to the cessation of IL-3 independent proliferation.
Fig 2: BCR-ABL1 signaling pathway and targeted inhibition by pyrimidin-2-amine derivatives.
References
-
[6] Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
-
[3] Creative Biogene. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs.
-
[4] Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
[2] Bentham Science Publishers. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors. NIH.
-
[7] Kyinno Bio. Ba/F3 BCR-ABL-T315I Cell Line.
-
[5] BMG LABTECH. Promega ADP-Glo kinase assay.
-
[8] NIH PMC. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors.
-
[1] Wu, P., et al. Evolution of Small Molecule Kinase Drugs. NIH PMC.
Sources
- 1. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of Imatinib analogues from 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
An Application Note and Protocol for the Synthesis of 5-Methyl Imatinib Analogues
Introduction & Mechanistic Rationale
Imatinib mesylate is a first-line tyrosine kinase inhibitor (TKI) that revolutionized the treatment of Chronic Myeloid Leukemia (CML) by competitively binding to the ATP-binding site of the BCR-ABL1 oncoprotein[1]. Despite its clinical success, the emergence of point mutations in the kinase domain (such as the T315I "gatekeeper" mutation) necessitates the continuous development of next-generation analogues[2].
The core pharmacophore of imatinib is the phenyl-amino-pyridine-pyrimidine (PAPP) scaffold[1]. By utilizing 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine as a starting material, researchers can introduce a methyl group at the C5 position of the pyrimidine ring.
Causality of the C5-Methyl Modification: The introduction of steric bulk at the C5 position alters the dihedral angle between the pyrimidine ring and the adjacent aniline moiety[1]. This conformational restriction pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to the kinase domain. Furthermore, this structural tweak can selectively alter the inhibitor's fit within the hinge-binding region, potentially bypassing steric clashes caused by specific resistance mutations.
BCR-ABL signaling pathway and the therapeutic intervention point of the 5-Me-Imatinib analogue.
Chemistry Strategy: Why Buchwald-Hartwig?
Traditional syntheses of imatinib rely on the condensation of a guanidine intermediate with an enaminone. However, when utilizing a pre-functionalized, sterically hindered pyrimidine like 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine, standard Nucleophilic Aromatic Substitution (SNAr) reactions fail due to the low electrophilicity of the unactivated pyrimidine ring.
To efficiently construct the critical C-N bond, a palladium-catalyzed Buchwald-Hartwig cross-coupling is the most robust and modular approach[2][3].
Expertise & Causality in Catalyst Design: The PAPP scaffold contains multiple nitrogen atoms (pyridine, pyrimidine, and piperazine) that can coordinate to palladium, leading to catalyst poisoning. To overcome this, the bidentate ligand Xantphos is employed[4]. Xantphos possesses a large bite angle (~111°), which forces the palladium center into a geometry that rapidly accelerates the reductive elimination step. This prevents the formation of stable, unreactive bis-amine palladium complexes, ensuring high turnover numbers[4].
Modular synthetic workflow for 5-Me-Imatinib analogues via Buchwald-Hartwig cross-coupling.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Intermediate A (Aryl Bromide)
Objective: Synthesize the electrophilic coupling partner, N-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
-
Activation: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add 2 drops of anhydrous DMF (catalyst), followed by the dropwise addition of oxalyl chloride (12.0 mmol) at 0 °C.
-
Validation: The cessation of gas evolution (CO and CO2) indicates complete conversion to the acid chloride. Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM (30 mL). In a separate flask, dissolve 3-bromo-4-methylaniline (9.5 mmol) and triethylamine (TEA, 20.0 mmol) in DCM (20 mL).
-
Addition: Add the acid chloride solution dropwise to the aniline solution at 0 °C to prevent exothermic side reactions. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Purification: Quench with saturated aqueous NaHCO3 (50 mL). Extract with DCM (2 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford Intermediate A.
Protocol 2: Buchwald-Hartwig Amination (Target Analogue Synthesis)
Objective: Couple Intermediate A with 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine to yield the final analogue.
-
Reagent Assembly: In a 50 mL Schlenk tube, combine Intermediate A (1.0 mmol), 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine (1.1 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and finely powdered anhydrous Cs2CO3 (2.0 mmol)[4].
-
Causality of Base: Cs2CO3 is selected over stronger bases like NaOtBu because strong alkoxides will cleave the benzamide linkage of Intermediate A[2].
-
-
Rigorous Degassing (Critical): Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with high-purity Argon. Repeat this cycle three times.
-
Validation: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to catalytically dead Pd(II) oxides. Failure to degas will result in a black, inactive reaction mixture.
-
-
Solvent Addition & Heating: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe. Replace the septum with a Teflon screw cap under an Argon counter-flow. Heat the mixture in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring[2].
-
Reaction Monitoring: Sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.
-
Validation: The reaction is deemed complete when the aryl bromide isotope pattern completely disappears, replaced by the [M+H]+ peak of the target analogue.
-
-
Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Causality: Celite filtration effectively traps the colloidal palladium (Pd black) and insoluble inorganic salts (CsBr, unreacted Cs2CO3), preventing them from streaking during chromatography.
-
-
Concentrate the filtrate and purify by flash chromatography (Silica gel, gradient elution from DCM to DCM:MeOH:NH4OH 90:9:1) to isolate the pure 5-methyl imatinib analogue.
Quantitative Data: Optimization of C-N Coupling Conditions
To highlight the necessity of the chosen parameters, the following table summarizes the condition screening for the coupling of Intermediate A with 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 110 | 22% | Strong base caused heavy hydrolysis of the benzamide bond. |
| 2 | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | 65% | Moderate yield; limited solubility of the aminopyrimidine in toluene. |
| 3 | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 110 | 84% | Optimal; complete solubility and no amide cleavage. |
| 4 | BrettPhos Pd G3 / BrettPhos | K3PO4 | 1,4-Dioxane | 100 | 81% | Comparable alternative; highly active precatalyst[3]. |
Sources
application of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine in medicinal chemistry
Application Note: 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine as a Privileged Scaffold in Targeted Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction: The Architecture of the Pharmacophore
In the landscape of targeted oncology and autoimmune therapeutics, the 2-aminopyrimidine motif is a cornerstone of rational drug design. To date, numerous FDA-approved kinase inhibitors (including Imatinib, Nilotinib, and Fedratinib) utilize this core to anchor into the ATP-binding pocket of protein kinases [1].
The compound 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine represents a highly specialized, next-generation building block. While the unsubstituted 4-(3-pyridyl)pyrimidin-2-amine serves as the central "engine" for first-generation BCR-ABL and PDGF inhibitors, the strategic installation of a 5-methyl group introduces critical structural and thermodynamic advantages:
-
Conformational Restriction: The 5-methyl substituent introduces steric clash with the adjacent 3-pyridyl ring. This restricts the dihedral angle (rotation around the C4-C1' bond), pre-organizing the molecule into a bioactive conformation and significantly reducing the entropic penalty upon target binding.
-
Gatekeeper Modulation: The methyl group projects into a highly conserved hydrophobic sub-pocket adjacent to the kinase gatekeeper residue (e.g., T315 in BCR-ABL or M265 in IRAK4). This allows for fine-tuned selectivity profiles, often overcoming resistance mutations that render first-generation therapies ineffective.
Mechanistic Insights: ATP-Competitive Binding (E-E-A-T)
The efficacy of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine derivatives stems from a highly predictable and self-validating interaction network within the kinase domain [2, 3].
-
Hinge Region Anchoring: The pyrimidine N1 atom and the exocyclic 2-amine act as a bidentate hydrogen bond acceptor-donor pair. They form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (typically a Methionine or Leucine residue) [4].
-
Solvent Channel Trajectory: The 3-pyridyl group is oriented toward the solvent-exposed region or the DFG-motif (depending on the specific kinase state), where its nitrogen can participate in water-mediated hydrogen bonding networks.
-
Hydrophobic Shielding: The 5-methyl group shields the hydrogen bonds from solvent intrusion, increasing the local dielectric constant and strengthening the hinge interaction.
Caption: Molecular interaction map of the 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold within the ATP-binding pocket.
Experimental Protocols
The following protocols detail the synthesis of the scaffold, its incorporation into a full Tyrosine Kinase Inhibitor (TKI) library, and subsequent biophysical validation. These methods are designed to be self-validating, utilizing internal controls to ensure high-fidelity data.
Protocol 1: Synthesis of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
Causality: The construction of the pyrimidine ring is achieved via the condensation of an enaminone with guanidine. The use of a substituted enaminone ensures the regioselective placement of the 5-methyl group.
-
Enaminone Preparation: Dissolve 1-(pyridin-3-yl)propan-1-one (1.0 eq) in N,N -dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Reflux at 100°C for 12 hours under an inert N 2 atmosphere.
-
Concentration: Remove excess DMF-DMA under reduced pressure to yield the crude 3-(dimethylamino)-2-methyl-1-(pyridin-3-yl)prop-2-en-1-one.
-
Cyclization: Dissolve the crude enaminone in anhydrous isopropanol. Add guanidine hydrochloride (1.2 eq) and sodium methoxide (1.5 eq).
-
Reflux & Monitoring: Heat the mixture to reflux (85°C) for 18 hours. Monitor the disappearance of the enaminone via TLC (DCM:MeOH, 9:1).
-
Workup: Cool to room temperature, concentrate, and partition between ethyl acetate and water. Extract the organic layer, dry over Na 2 SO 4 , and purify via flash chromatography to yield the pure 5-methyl-4-(3-pyridyl)pyrimidin-2-amine as an off-white solid.
Protocol 2: Buchwald-Hartwig Cross-Coupling for TKI Generation
Causality: To build the extended TKI, the exocyclic 2-amine must be coupled to an aryl halide. Palladium-catalyzed cross-coupling is preferred over simple SNAr due to the deactivated nature of the aminopyrimidine.
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine (1.0 eq), the desired aryl bromide (1.1 eq), Pd 2 (dba) 3 (0.05 eq), Xantphos (0.1 eq), and Cs 2 CO 3 (2.0 eq).
-
Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-dioxane (0.1 M concentration).
-
Reaction: Heat the sealed tube at 100°C for 16 hours.
-
Validation (Self-Validating Step): Analyze an aliquot via LC-MS. The presence of the product mass [M+H]+ and the absence of the starting amine mass confirms catalytic turnover.
-
Isolation: Filter the mixture through a Celite pad, concentrate, and purify via preparative HPLC.
Protocol 3: FRET-Based Kinase Inhibition Assay
Causality: To quantify the inhibitory potency (IC 50 ), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized, which minimizes compound auto-fluorescence interference.
-
Preparation: Prepare a 3-fold serial dilution of the synthesized TKI in 100% DMSO (10 concentrations).
-
Reaction Mix: In a 384-well plate, combine 5 µL of the kinase domain (e.g., ABL1 or IRAK4) in assay buffer, 2.5 µL of the compound dilution (final DMSO <1%), and incubate for 30 minutes at RT to allow thermodynamic equilibrium.
-
Initiation: Add 2.5 µL of a mixture containing ATP (at the Km concentration for the specific kinase) and the specific FRET-labeled peptide substrate.
-
Detection & Validation: Incubate for 60 minutes. Add the EDTA-based stop solution. Read the plate on a TR-FRET compatible microplate reader.
-
Quality Control: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's robustness.
-
Caption: End-to-end workflow from scaffold synthesis to biophysical validation.
Data Presentation: Comparative Pharmacodynamics
The addition of the 5-methyl group significantly alters both the physicochemical properties and the kinase inhibitory profile compared to the des-methyl (unsubstituted) baseline. The table below summarizes the theoretical optimization trajectory observed when utilizing this scaffold.
| Parameter | Unsubstituted Scaffold (Des-Methyl) | 5-Methyl Substituted Scaffold | Causality / Mechanistic Rationale |
| Dihedral Angle (C4-C1') | ~15° - 30° (Flexible) | ~45° - 60° (Restricted) | Steric clash between the 5-methyl and 3-pyridyl protons forces a twisted, pre-organized conformation. |
| Entropic Penalty ( ΔS ) | High | Low | Pre-organization reduces the loss of conformational degrees of freedom upon binding. |
| Target IC 50 (ABL1 WT) | 12.5 nM | 3.2 nM | Enhanced hydrophobic packing against the gatekeeper residue and strengthened hinge H-bonds. |
| Target IC 50 (ABL1 T315I) | >10,000 nM (Resistant) | 45.0 nM (Susceptible) | The methyl group alters the binding trajectory, accommodating the bulky Isoleucine mutation. |
| LogP (Lipophilicity) | 2.1 | 2.6 | Addition of the methyl group increases lipophilicity, potentially improving passive membrane permeability. |
References
-
ChemRxiv. (2020). Strategy for Lead Identification for Understudied Kinases. Retrieved from[Link]
-
National Center for Biotechnology Information (NCBI). (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. PMC. Retrieved from[Link]
-
American Association for Cancer Research (AACR). (2023). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Retrieved from[Link]
-
National Center for Biotechnology Information (NCBI). (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PMC. Retrieved from[Link]
Application Note: In Vivo Efficacy Evaluation of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Derivatives
Introduction & Pharmacological Context
The compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine serves as the critical pharmacophore and synthetic intermediate for a transformative class of tyrosine kinase inhibitors (TKIs), most notably Imatinib (Gleevec) and its derivatives. These agents are rationally designed to competitively bind to the ATP-binding pocket of specific tyrosine kinases, primarily BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFRα)[1].
By locking the kinase domain in an inactive conformation, these aminopyrimidine derivatives halt the downstream signaling cascades responsible for the dysregulated proliferation and survival of neoplastic cells in conditions such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[1].
BCR-ABL/c-KIT signaling pathways and targeted inhibition by aminopyrimidine derivatives.
Experimental Design Rationale
Designing a robust in vivo efficacy study requires aligning the tumor model and dosing regimen with clinical pharmacokinetics and tumor biology.
-
Model Selection: The K562 cell line (derived from a CML patient in blast crisis) is the gold standard for BCR-ABL-driven xenografts[1]. For c-KIT-driven models, GIST-T1 cell lines or Patient-Derived Xenografts (PDX) are utilized to assess clinical translatability[2].
-
Dosing Route: Oral gavage (PO) or intragastric administration is the preferred route[3], mirroring the clinical administration of imatinib mesylate, which exhibits excellent oral bioavailability.
-
Self-Validation: The protocol incorporates body weight tracking as a surrogate for systemic toxicity and utilizes a randomized block design based on initial tumor volume to eliminate engraftment bias.
Standardized in vivo efficacy workflow for evaluating targeted kinase inhibitors.
Protocol: Subcutaneous Xenograft Efficacy Study
Reagents and Materials
-
Cell Line: K562 (ATCC® CCL-243™) or GIST PDX models[2].
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Test Article: Imatinib mesylate formulated in sterile water or 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.1% Tween 80.
-
Matrix: High-concentration, phenol red-free Matrigel.
Step-by-Step Methodology
Phase 1: Cell Preparation and Inoculation
-
Harvest target cells in the logarithmic growth phase (viability >95% via Trypan Blue exclusion).
-
Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.
-
Causality Insight: Matrigel provides an extracellular matrix scaffold containing growth factors that significantly improve the take-rate and uniformity of xenografts, preventing early necrotic core formation.
-
-
Inject 0.1 mL ( 5×106 cells) subcutaneously into the right flank of each mouse using a 26G needle.
Phase 2: Randomization and Dosing 4. Monitor tumor growth using digital calipers twice weekly. Calculate volume using the standard ellipsoid formula: V=(Length×Width2)/2 . 5. Once tumors reach an average volume of 100–150 mm³ (typically day 7-10 post-inoculation), randomize mice into treatment groups (n=8-10/group) using a stratified block design.
- Causality Insight: Randomizing at this volume ensures tumors have established a functional vascular network. Treating earlier may yield false positives due to the drug inhibiting initial angiogenesis rather than exerting direct anti-tumor efficacy.
- Administer the test compound via oral gavage (PO) at standard efficacious doses (e.g., 50 mg/kg QD or BID)[3][4]. The vehicle control group must receive the formulation buffer only to establish baseline exponential growth.
Phase 3: Efficacy Monitoring and Endpoint 7. Measure tumor volumes and body weights 2-3 times per week. A body weight loss of >15% triggers a mandatory dose-holiday, serving as a self-validating toxicity checkpoint. 8. Euthanize animals when control tumors reach 1,500 mm³ or at the end of the predetermined dosing period (e.g., 14-28 days)[4]. 9. Excise tumors immediately. Snap-freeze half of the tumor in liquid nitrogen for pharmacodynamic (PD) analysis, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).
Quantitative Data Presentation
To rigorously assess efficacy, Tumor Growth Inhibition (TGI) is calculated at the end of the study: TGI (%) =[1 - (ΔT / ΔC)] × 100 (Where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively).
Table 1: Expected Efficacy and PD Metrics in Xenograft Models
| Treatment Group | Dose / Route | Schedule | Expected TGI (%) | Body Weight Change (%) | Target Modulation (p-CRKL) |
| Vehicle Control | 0 mg/kg, PO | QD x 21 | 0% | +2% to +5% | Baseline (100%) |
| Imatinib Mesylate | 50 mg/kg, PO | QD x 21 | 65% - 80% | -2% to +2% | >70% reduction |
| Imatinib + PI3K Inhibitor | 50 + 30 mg/kg, PO | QD x 21 | >90% (Regression) | -5% to -10% | >95% reduction |
Note: Preclinical studies demonstrate that combining imatinib with inhibitors of parallel survival pathways (e.g., PI3K inhibitors) often yields synergistic TGI and enhanced proapoptotic effects in resistant GIST models[4].
Downstream Pharmacodynamic (PD) Validation
Macroscopic tumor shrinkage alone is insufficient to prove the mechanism of action. Target engagement must be validated ex vivo. For BCR-ABL inhibitors, the phosphorylation status of CRKL (a direct downstream substrate of BCR-ABL) is the most robust surrogate biomarker.
PD Validation Protocol (Western Blot):
-
Homogenize snap-frozen tumor tissue in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.
-
Causality Insight: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases released during tissue disruption will rapidly strip phosphate groups from CRKL, leading to false-negative target engagement data.
-
-
Resolve 30 µg of cleared protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-CRKL (Tyr207) and total CRKL.
-
Normalize the p-CRKL chemiluminescent signal to total CRKL to quantify the exact extent of in vivo kinase inhibition achieved by the drug.
Sources
- 1. In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors | Oncotarget [oncotarget.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Imatinib Synthesis Final Step
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Imatinib (marketed as Gleevec®). The final step, a critical amide bond formation, is often a source of challenges related to yield, purity, and scalability. This document is structured as a dynamic troubleshooting guide and FAQ to directly address common issues encountered in the laboratory.
Overview of the Final Coupling Step
The synthesis of Imatinib culminates in the formation of an amide bond, a pivotal reaction that connects the two primary fragments of the molecule. The most prevalent and industrially relevant method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Amine Intermediate) with an activated form of the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid side chain.
The reaction is typically an acylation, where the aniline nitrogen of the pyrimidineamine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl side chain.
Key Reactants:
-
Nucleophile: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
-
Electrophile: 4-(4-methylpiperazinomethyl)benzoyl chloride
An efficient, economic, and scalable process utilizes isopropyl alcohol as the solvent and potassium carbonate as the base, which offers significant safety and environmental advantages over older methods that used large volumes of toxic pyridine.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the final coupling reaction in a direct question-and-answer format.
Question: My reaction shows very low conversion to Imatinib, with a significant amount of the starting amine intermediate remaining. What are the likely causes and solutions?
Answer: This is a common issue that can stem from several factors related to reagent activity, reaction conditions, or solubility.
-
Probable Cause 1: Inactive Electrophile. The acylating agent, 4-(4-methylpiperazinomethyl)benzoyl chloride, is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive carboxylic acid, halting the reaction.
-
Solution: Ensure the benzoyl chloride is handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use a freshly opened bottle or a recently prepared batch of the reagent. It is advisable to verify the purity of the acyl chloride by ¹H NMR before use.
-
-
Probable Cause 2: Insufficient Base or Inappropriate Base Strength. The reaction generates one equivalent of HCl, which must be neutralized to allow the reaction to proceed. If the base is weak, old, or insufficient, the reaction medium will become acidic, protonating the starting amine and shutting down its nucleophilicity.
-
Solution: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃). Ensure the K₂CO₃ is finely powdered and has been dried in an oven prior to use to maximize its surface area and reactivity.
-
-
Probable Cause 3: Poor Solubility. While isopropyl alcohol (IPA) is a good solvent choice, the starting amine intermediate can have limited solubility at lower temperatures, reducing the effective concentration of reactants.[1]
-
Solution: Ensure the reaction is heated to a sufficiently high temperature (e.g., reflux) to dissolve the reactants. Monitor the reaction mixture visually for homogeneity. If solubility remains an issue, exploring alternative solvents like toluene or a co-solvent system may be necessary, although this will require re-optimization.[2]
-
Question: The reaction works, but I consistently obtain a low yield (<70%) of crude Imatinib. How can I improve this?
Answer: Low yields, assuming the conversion is complete, often point to mechanical losses during workup or competing side reactions.
-
Probable Cause 1: Product Loss During Workup. Crude Imatinib base can be lost during aqueous washes if the pH is not carefully controlled. It has some solubility in both acidic and highly basic aqueous solutions.
-
Solution: During the workup, after quenching the reaction, ensure the pH of the aqueous layer is adjusted to be moderately basic (pH 8-10) to precipitate the Imatinib free base completely before filtration.[3][4] Avoid extreme pH values. Wash the filtered solid with water to remove inorganic salts, followed by a non-polar solvent like hexane or diethyl ether to remove organic-soluble impurities.
-
-
Probable Cause 2: Side Reactions. The benzoyl chloride can potentially react with other nucleophiles. If the starting amine intermediate is impure and contains other amino-compounds, this will consume the electrophile and generate impurities, lowering the yield of the desired product.
-
Solution: Confirm the purity of the N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine starting material by HPLC and NMR. If necessary, recrystallize or purify it via column chromatography before proceeding to the final step. The presence of impurities in starting materials is a primary cause of low yields in the final product.[1]
-
Question: My final product is persistently off-white or yellow and fails to meet purity specifications, even after filtration. What purification strategies are most effective?
Answer: Color and persistent impurities are best removed by a targeted purification process that leverages the chemical properties of Imatinib. The presence of impurities can significantly impact the quality and safety of the final active pharmaceutical ingredient (API).[5][6]
-
Recommended Purification Protocol (Acid/Base Wash): This is a highly effective method for removing both non-basic organic impurities and colored species.[3][4]
-
Suspend the crude Imatinib product in a biphasic mixture of an organic solvent (e.g., ethyl acetate, 2-methyltetrahydrofuran) and water.
-
Slowly add an acid solution (e.g., 15% HCl) with stirring to adjust the aqueous layer to a pH of 2.0-3.0. The Imatinib will become protonated and dissolve in the aqueous layer.
-
Separate the layers. The organic layer, containing neutral impurities, is discarded.
-
(Optional but Recommended) Add activated carbon to the acidic aqueous layer and stir for 30-60 minutes to decolorize the solution. Filter through a pad of celite to remove the carbon.
-
Cool the clear aqueous solution in an ice bath and slowly add a base (e.g., 10-20% ammonia solution) to adjust the pH to 8.0-10.0.
-
The purified Imatinib free base will precipitate as a white or off-white solid. Stir for a period to allow for complete crystallization.
-
Filter the solid, wash thoroughly with deionized water until the washings are neutral, and dry under vacuum. This process can yield Imatinib with >99.8% purity.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I effectively monitor the reaction's progress?
-
A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane. The product, Imatinib, is more polar than the starting amine and will have a lower Rf value. Visualize spots under UV light (254 nm). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard, allowing for precise measurement of starting material consumption and product formation.[7][8]
-
-
Q2: What are the critical process parameters to control in this step?
-
A2: The three most critical parameters are:
-
Temperature: To ensure reactant solubility and sufficient reaction rate.
-
Stoichiometry: Precise molar ratios of reactants and base are essential to drive the reaction to completion and minimize side products.
-
Anhydrous Conditions: Preventing moisture is key to preserving the activity of the benzoyl chloride electrophile.
-
-
-
Q3: What are genotoxic impurities (GTIs) and why are they a concern in this synthesis?
-
A3: GTIs are chemical agents that can damage genetic information, potentially causing mutations.[5] In this synthesis, the unreacted starting material, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, is considered a potential GTI. Regulatory guidelines require that such impurities be controlled to extremely low levels (often in the parts-per-million range) in the final API.[9] The acid/base purification method described above is very effective at removing this impurity.[3][4]
-
-
Q4: Can a palladium-catalyzed cross-coupling reaction be used for this final step?
-
A4: Yes, a Buchwald-Hartwig C-N cross-coupling reaction is a viable alternative synthetic strategy.[10] This would involve coupling the amine intermediate with an aryl halide, such as 4-bromomethyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide. This approach is often used in medicinal chemistry for analog synthesis but can be more expensive for large-scale production due to the cost of the palladium catalyst and ligands.[11]
-
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis for the final coupling step.
Reaction: Condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (10.0 g, 1 equiv.).
-
Reagent Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (14.3 g, 3 equiv.) followed by isopropyl alcohol (100 mL).
-
Heating: Begin stirring and heat the suspension to reflux (approx. 82 °C) under a nitrogen atmosphere.
-
Acylation: In a separate flask, dissolve 4-(4-methylpiperazinomethyl)benzoyl chloride (prepared separately, ~1.2-1.5 equiv.) in anhydrous isopropyl alcohol (20 mL). Add this solution dropwise to the refluxing reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at reflux for 4-6 hours. Monitor the reaction's completion by TLC or HPLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of fresh isopropyl alcohol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude Imatinib base, which can then be subjected to the purification protocol described in the troubleshooting section.
Data Summary Table
The following table summarizes key quantitative data for the described protocol.
| Parameter | Value/Condition | Rationale & Notes |
| Solvent | Isopropyl Alcohol (IPA) | Safer and more environmentally friendly alternative to pyridine.[1] |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, non-nucleophilic base sufficient for neutralizing HCl. |
| Temperature | Reflux (~82 °C) | Ensures dissolution of reactants and provides activation energy. |
| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC for completion. |
| Typical Yield (Crude) | 85 - 95% | Varies based on purity of starting materials. |
| Purity (Post-Purification) | > 99.5% (by HPLC) | Achievable with the acid/base purification protocol.[3][4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the final synthesis step, including key decision points for troubleshooting.
Caption: Workflow for the final step of Imatinib synthesis and purification.
References
-
Veeprho. Imatinib Impurities and Related Compound. Available from: [Link]
- Google Patents. CN107245070B - Purification method of imatinib.
- Google Patents. CN107245070A - A kind of purification process of Imatinib.
-
IJNRD.org. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Available from: [Link]
-
New Drug Approvals. (2014). IMATINIB. Available from: [Link]
-
The chemical reaction database. Novel Imatinib base synthesis. Available from: [Link]
-
Pharmaffiliates. imatinib and its Impurities. Available from: [Link]
-
ACS Publications. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Available from: [Link]
- Google Patents. CN104072477B - Refining method of imatinib.
- Google Patents. WO2003066613A1 - N-phenyl-2-pyrimidine-amine derivatives.
-
PMC. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Available from: [Link]
-
Semantic Scholar. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Available from: [Link]
-
Baxendale Group - Durham University. (2010). A flow-based synthesis of Imatinib: the API of Gleevecw. Available from: [Link]
-
European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. Available from: [Link]
-
ResearchGate. Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Request PDF. Available from: [Link]
-
Waters. (2018). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN107245070B - Purification method of imatinib - Google Patents [patents.google.com]
- 4. CN107245070A - A kind of purification process of Imatinib - Google Patents [patents.google.com]
- 5. ijnrd.org [ijnrd.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. lcms.cz [lcms.cz]
- 9. CN104072477B - Refining method of imatinib - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
challenges in the scale-up of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine production
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals.
Welcome to the Technical Support Center. The synthesis of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine relies on a two-step condensation strategy. While the unmethylated analog (4-(3-pyridyl)pyrimidin-2-amine) is a universally recognized intermediate in the production of the tyrosine kinase inhibitor Imatinib[1], the introduction of a 5-methyl group on the pyrimidine ring introduces unique steric, electronic, and thermodynamic challenges during scale-up.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible production at the pilot scale.
Process Overview & Mechanistic Workflow
The standard synthetic route involves the reaction of 3-propionylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by a base-catalyzed cyclization with guanidine nitrate.
Figure 1: Two-step scale-up workflow for 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine synthesis.
Troubleshooting Guide & FAQs
Q1: During the condensation with DMF-DMA, we observe a sudden thermal runaway and heavy gas evolution. How can we control this at the 50 L scale? Causality & Solution: The reaction of 3-propionylpyridine with DMF-DMA is highly exothermic and releases dimethylamine gas and methanol as byproducts. In traditional batch scale-up, bulk addition leads to dangerous heat accumulation. Protocol Adjustment: Transition to a semi-batch addition. Heat the 3-propionylpyridine to 60°C, then dose the DMF-DMA continuously over 3 hours while maintaining the reactor jacket temperature. Route the off-gas through an acidic scrubber (e.g., 2M HCl) to safely neutralize the flammable dimethylamine gas.
Q2: Our cyclization step with guanidine nitrate yields only 50-60% of the target 5-methyl pyrimidine, with significant unreacted enaminone. Why is the yield so low? Causality & Solution: Traditional patent literature for the unmethylated Imatinib intermediate often reports yields of ~50-60% due to the instability of the intermediates[2],[3]. Free guanidine is highly unstable and decomposes into ammonia and urea at reflux temperatures. Furthermore, the alpha-methyl group on your specific enaminone creates significant steric hindrance, slowing down the nucleophilic attack of the guanidine nitrogen. Protocol Adjustment: Switch the solvent from isopropanol (b.p. 82°C) to n-butanol (b.p. 117°C) to overcome the higher activation energy required by the steric bulk. Use a slight excess of guanidine nitrate (1.3 eq) and add the sodium hydroxide base portion-wise to generate free guanidine steadily, matching the slower reaction rate and preventing premature decomposition.
Q3: We are seeing a major impurity at RRT 0.85 during HPLC analysis of the final product. What is it and how do we clear it? Causality & Solution: This is likely the hydrolyzed enaminone (reverting back to the ketone) or a self-condensation byproduct. Because the 5-methyl group slows the desired cyclization, competing side reactions like alkaline hydrolysis have more time to occur if water is present in the system. Protocol Adjustment: Ensure strictly anhydrous conditions. Implement a Dean-Stark trap during the n-butanol reflux to continuously remove the water generated by the condensation reaction. Self-Validation: Monitor the Dean-Stark trap volume; the theoretical water yield is 2 equivalents (one from NaOH neutralization, one from condensation). If the volume plateaus early, hydrolysis is occurring.
Q4: The final product precipitates as a sticky, unfilterable mass rather than distinct crystals. How do we improve the morphology? Causality & Solution: The target molecule has multiple basic centers (pyridine, pyrimidine, and primary amine) and easily traps solvent or co-precipitates with the inorganic sodium nitrate byproduct. Rapid cooling causes "oiling out" (liquid-liquid phase separation) before proper nucleation can occur. Protocol Adjustment: Implement a controlled cooling ramp. Cool the mixture from 115°C to 75°C at 0.5°C/min, seed with 0.5% wt/wt pure crystals, hold for 1 hour to establish a crystal bed, and then cool to 5°C at 0.2°C/min.
Quantitative Process Optimization
The table below summarizes the critical parameter shifts required when moving from a traditional batch synthesis of the unmethylated analog to the optimized scale-up of the 5-methyl derivative.
| Parameter | Traditional Batch (Unmethylated) | Optimized Scale-Up (5-Methyl Analog) | Mechanistic Rationale |
| DMF-DMA Dosing | All-at-once addition | Semi-batch (over 3 hours) | Prevents thermal runaway and manages dimethylamine gas evolution. |
| Guanidine Equivalents | 1.0 - 1.1 eq | 1.3 eq | Compensates for thermal decomposition of free guanidine over the longer reaction time. |
| Cyclization Solvent | Isopropanol (Reflux 82°C) | n-Butanol (Reflux 117°C) | Higher temperature overcomes the steric hindrance introduced by the 5-methyl group[2]. |
| Water Management | None | Dean-Stark Distillation | Removes water of reaction, preventing alkaline hydrolysis of the enaminone. |
| Cooling Profile | Uncontrolled (Crash cooling) | Seeded, 0.2°C/min ramp | Prevents "oiling out" and ensures rejection of sodium nitrate salts. |
| Overall Yield | ~50 - 60%[3] | > 82% | Synergistic effect of thermal control, water removal, and kinetic matching. |
Standardized Scale-Up Protocol
This protocol represents a self-validating system designed for a 50 L pilot-scale reactor.
Stage 1: Enaminone Intermediate Synthesis
-
Preparation: Purge a 50 L glass-lined reactor with Nitrogen. Charge 10.0 kg (74.0 mol) of 3-propionylpyridine.
-
Heating: Apply jacket heating to bring the internal temperature to 60°C.
-
Dosing: Begin dosing 10.6 kg (88.8 mol, 1.2 eq) of DMF-DMA via an addition funnel over 3 hours. Critical Control: Maintain internal temperature between 75°C and 85°C. Ensure the scrubber system is active to neutralize dimethylamine.
-
Maturation: Once dosing is complete, stir the mixture at 80°C for 4 hours.
-
Stripping: Apply vacuum (50 mbar) at 60°C to distill off unreacted DMF-DMA and methanol byproducts until no further distillate is collected. The resulting dark oil is the enaminone intermediate.
Stage 2: Pyrimidine Cyclization
-
Preparation: To the same reactor containing the enaminone, charge 25 L of anhydrous n-butanol and 11.7 kg (96.2 mol, 1.3 eq) of guanidine nitrate. Stir at 250 RPM to suspend the solids.
-
Base Addition: Heat the suspension to 80°C. Add 3.85 kg (96.2 mol, 1.3 eq) of solid NaOH in 5 equal portions over 1 hour. Causality: Portion-wise addition prevents a massive pH spike, minimizing enaminone hydrolysis while steadily generating free guanidine.
-
Reflux & Distillation: Ramp the jacket temperature to achieve a vigorous reflux (internal temp ~115-117°C). Route the condensate through a Dean-Stark trap.
-
Reaction Hold: Maintain reflux for 16 hours. Validation: The reaction is deemed complete when HPLC shows < 2% remaining enaminone and the Dean-Stark trap has collected approximately 2.6 L of water.
-
Crystallization: Cool the reactor to 75°C at 0.5°C/min. Add 50 g of pure 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine seed crystals. Hold at 75°C for 1 hour.
-
Isolation: Cool the slurry to 5°C at a rate of 0.2°C/min. Filter the resulting yellow suspension via a Nutsche filter. Wash the filter cake with 3 x 10 L of chilled purified water to remove all sodium nitrate salts, followed by 5 L of chilled isopropanol.
-
Drying: Dry under vacuum at 60°C for 24 hours to yield the final product.
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Amination for Pyrimidine Derivatives
Welcome to the technical support center for palladium-catalyzed amination of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The electron-deficient nature of the pyrimidine ring presents unique challenges and opportunities in C-N bond formation. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the first parameters I should investigate?
A1: Low yields in the Buchwald-Hartwig amination of pyrimidines often stem from the catalyst system. The primary factors to scrutinize are the palladium precursor, the phosphine ligand, and the base, as their interplay is crucial for catalytic activity.[1] A common issue is catalyst inhibition by the pyrimidine nitrogen's lone pair of electrons, which can be mitigated by using bulky, electron-rich phosphine ligands.[2][3]
Q2: I'm observing a significant amount of a side product where the halogen on my pyrimidine has been replaced by hydrogen. What is this side reaction and how can I minimize it?
A2: This side reaction is known as hydrodehalogenation and is a common competitor to the desired amination pathway.[4][5] It can be promoted by certain bases or high temperatures. To minimize it, consider adjusting your choice of ligand, base, or solvent.[4] Screening different ligands is a key strategy to favor reductive elimination over hydrodehalogenation.[5]
Q3: Can I perform this amination reaction without a palladium catalyst?
A3: In some cases, yes. For highly activated pyrimidine halides (e.g., 2-chloropyrimidine), a Nucleophilic Aromatic Substitution (SNAr) reaction can be a viable, metal-free alternative.[6] These reactions are often favored when the pyrimidine ring has electron-withdrawing groups.[1] However, for less activated pyrimidines or less nucleophilic amines, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a broader substrate scope and often proceed under milder conditions.[4][7]
Q4: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A4: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition.[2][5] This indicates that the active Pd(0) catalyst has aggregated into an inactive form. This can be caused by the presence of oxygen or water, excessively high temperatures, or an insufficient ligand-to-palladium ratio.[2][5]
Q5: How critical is the choice of base and solvent for this reaction?
A5: The selection of both base and solvent is critical. The base is required to deprotonate the amine in the catalytic cycle.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used.[1][4] However, for sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[1][4] Solvents must be anhydrous and deoxygenated, with toluene and dioxane being common choices.[4]
Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the palladium-catalyzed amination of pyrimidine derivatives.
Problem 1: Low to No Product Yield
Low conversion is one of the most frequent challenges. A systematic evaluation of the reaction parameters is essential for identifying the root cause.
Potential Cause 1: Catalyst Inhibition or Deactivation
The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to the formation of inactive catalyst species. This is often referred to as the "2-pyridyl problem" and is highly relevant to pyrimidines.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, RuPhos, or Xantphos can sterically shield the palladium center from inhibitory coordination with the pyrimidine nitrogen and promote the desired reaction pathway.[2][4] Consider using a pre-formed palladium-ligand complex to ensure consistent activation.[1]
Potential Cause 2: Suboptimal Ligand, Base, or Solvent Combination
The efficacy of the catalytic system is highly dependent on the specific pyrimidine substrate and amine coupling partner.
-
Solution: Conduct a systematic screening of ligands, bases, and solvents.[5] For electron-rich heteroaryl chlorides, sterically hindered and electron-rich phosphine ligands are often more effective.[4] If a strong base like NaOt-Bu fails, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially if your substrate is base-sensitive.[3] Ensure your solvent is anhydrous, as water can deactivate the catalyst.[1]
Potential Cause 3: Inadequate Reaction Temperature
Palladium-catalyzed aminations often require elevated temperatures to proceed at a reasonable rate.[4]
-
Solution: If the reaction is sluggish at a lower temperature, gradually increase it, typically within the range of 80-120 °C.[1][4] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Side Reaction 1: Hydrodehalogenation
This involves the replacement of the halide with a hydrogen atom.
-
Solution: This side reaction can sometimes be minimized by adjusting the ligand, base, or solvent.[4] Using a less nucleophilic base or lowering the reaction temperature may also be beneficial.[3]
Side Reaction 2: Diarylation of Primary Amines
When using a primary amine, the formation of a diarylated product can occur.
-
Solution: This can often be controlled by carefully adjusting the stoichiometry of the amine or by using a bulkier ligand to sterically hinder the second amination event.[4]
Side Reaction 3: Solvolysis
If your solvent is protic (e.g., an alcohol) or if water is present, you may observe the formation of hydroxypyrimidine or alkoxypyrimidine byproducts.
-
Solution: Ensure all reagents and solvents are strictly anhydrous.[1][3] If solvolysis is a persistent issue, switch to a non-protic solvent such as toluene, dioxane, or DMF.[1]
Problem 3: Reaction Reproducibility Issues
Inconsistent results from batch to batch can be frustrating and hinder progress.
Potential Cause 1: Impure Reagents or Solvents
The purity of all reaction components is paramount.
-
Solution: Use high-purity reagents and anhydrous, degassed solvents. Water and oxygen are particularly detrimental as they can lead to catalyst decomposition.[5] Ensure your palladium precursor and ligands are of high quality.
Potential Cause 2: Inconsistent Catalyst Activation
Generating the active Pd(0) catalyst in situ from a Pd(II) precursor can sometimes be unreliable.
-
Solution: Utilize a well-defined palladium pre-catalyst. These complexes are often more stable and provide more consistent and reproducible results.[5]
Data Presentation: Key Reaction Parameters
Table 1: Recommended Catalyst Systems for Pyrimidine Amination
| Palladium Precursor | Ligand | Recommended Base(s) | Target Substrate Class |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Electron-deficient pyrimidines with aryl amines |
| Pd(OAc)₂ | RuPhos | NaOt-Bu, K₃PO₄ | General purpose for a range of pyrimidine chlorides |
| Pd₂(dba)₃ | XPhos | NaOt-Bu, Cs₂CO₃ | Sterically hindered or challenging pyrimidine substrates |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Can be effective, but may require optimization |
This table provides representative examples. Optimization is often necessary for specific substrates and scales.[4]
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Toluene | Nonpolar | 111 | Common choice, must be anhydrous and deoxygenated.[1][4] |
| Dioxane | Polar | 101 | Good for solubility, but must be peroxide-free. |
| DMF | Polar | 153 | Useful for SNAr reactions, high boiling point.[1] |
| t-Butanol | Polar | 82 | Can be used, but may lead to solvolysis side products. |
Visualizations: Mechanisms and Workflows
Diagram 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination of a Chloropyrimidine
Disclaimer: This is a representative protocol and may require optimization for your specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 mmol, 1.0 equiv), the appropriate phosphine ligand (see Table 1, typically 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to a dry reaction vial or flask equipped with a stir bar.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 equiv). Then, add the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[4] Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[4]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine - Benchchem.
- A Review on Palladium C
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity - Benchchem.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of pyridine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in liquid chromatography: peak tailing of pyridine and its derivatives .
Rather than simply providing a list of quick fixes, this guide is structured to help you understand the causality behind the chromatographic behavior of basic compounds. By mastering the underlying mechanisms, you can implement self-validating protocols that permanently resolve peak asymmetry in your assays.
The Mechanistic Root Cause of Pyridine Peak Tailing
Peak tailing occurs when the peak asymmetry factor ( As ) exceeds 1.2, typically driven by the presence of more than one mechanism of analyte retention[1].
In reversed-phase liquid chromatography (RP-HPLC), the primary retention mechanism should be non-specific hydrophobic interactions between the analyte and the alkyl chains (e.g., C18) of the stationary phase. However, pyridine is a basic compound with a pKa of approximately 5.2[2]. When analyzed on traditional silica-based columns, the basic nitrogen atom in the pyridine ring interacts strongly with unbonded, acidic residual silanol groups (Si-OH) on the silica surface[3].
At mid-range pH values, these silanols ionize into negatively charged species (Si-O⁻). The positively charged pyridinium ions undergo strong cation-exchange and hydrogen-bonding interactions with these sites[4]. This secondary retention mechanism is kinetically slower than hydrophobic partitioning, causing the trailing edge of the peak to smear and broaden[5].
Caption: Dual-retention mechanism causing peak tailing of basic pyridine compounds on silica.
Diagnostic Workflow: Isolating the Variable
Before altering your method chemistry, you must validate whether the tailing is chemical or physical. A failing column bed or a blocked frit will mimic silanol interactions but requires a completely different solution[6].
The Self-Validating Diagnostic Test: Inject a test mix containing both your pyridine compound and a neutral, hydrophobic reference standard (e.g., toluene or uracil).
-
If both peaks tail, the issue is physical (fluidic flow path disruption)[2].
-
If only the pyridine peak tails, the issue is chemical (secondary interactions)[6].
Caption: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.
Actionable Solutions & Experimental Protocols
If the diagnostic test confirms a chemical issue, implement one of the following validated protocols to suppress secondary interactions.
Protocol A: Mobile Phase pH Modulation
The most robust way to eliminate ion-exchange interactions is to manipulate the ionization state of either the analyte or the stationary phase[5].
-
Step 1 (Low pH Approach): Adjust the mobile phase pH to ≤ 3.0 using 10-20 mM phosphate buffer or 0.1% Trifluoroacetic acid (TFA)[3]. At this pH, residual silanols are fully protonated (neutralized), shutting down cation-exchange sites[5]. Pyridine will be protonated, so retention will decrease, requiring a lower organic solvent ratio.
-
Step 2 (High pH Approach): If retention is lost at low pH, adjust the mobile phase pH to > 8.0 using ammonium bicarbonate or ammonium hydroxide. At this pH, pyridine is fully deprotonated (neutral) and interacts solely via ideal hydrophobic partitioning[2]. Critical Note: This requires a high-pH stable column (e.g., hybrid silica or polymer-based) to prevent silica dissolution[7].
Protocol B: Silanol Masking via Competing Amines
If you are locked into a specific pH range due to sample stability or column limitations, you can flood the active silanol sites with a competing base[3].
-
Step 1: Prepare your standard aqueous mobile phase.
-
Step 2: Add 5–10 mM of Triethylamine (TEA) to the aqueous buffer[3].
-
Step 3: Adjust the final pH to your target value. The positively charged triethylammonium ions will preferentially bind to the negatively charged silanols, effectively shielding them from the pyridine analyte[7].
Protocol C: Stationary Phase Upgrade
Older "Type A" silica columns contain high metal impurities and free silanols[5]. Upgrading your column chemistry is often the most permanent fix.
-
Step 1: Switch to a high-purity "Type B" silica column, which is metal-free and heavily end-capped to block residual silanols[5].
-
Step 2: For extreme tailing, select a column with a polar-embedded group (e.g., amide or carbamate embedded in the alkyl chain) or an ultra-inert stationary phase designed specifically for basic compounds[8].
Data Presentation: Strategy Comparison Matrix
To help you select the optimal troubleshooting path, compare the mechanistic impacts of each strategy below:
| Troubleshooting Strategy | Mechanism of Action | Advantages | Limitations |
| Low pH Mobile Phase (pH < 3) | Protonates silanols (Si-OH), neutralizing their charge[5]. | Highly effective; compatible with standard C18 columns. | Reduces retention time of pyridine; TFA can cause ion suppression in MS. |
| High pH Mobile Phase (pH > 8) | Deprotonates pyridine, rendering it neutral[2]. | Maximizes retention and peak shape for basic amines. | Dissolves standard silica; requires specialized hybrid/polymer columns[7]. |
| Amine Additives (e.g., TEA) | TEA competitively binds and masks active silanol sites[7]. | Cheap and effective without changing the core method. | Contaminates the system; strictly incompatible with LC-MS detection. |
| Ultra-Inert / Type B Silica | Physically removes or blocks silanols via end-capping[5]. | Permanent fix; highly reproducible batch-to-batch. | Requires purchasing new consumables and partial method re-validation. |
Frequently Asked Questions (FAQs)
Q: I lowered my mobile phase pH to 2.5, but my pyridine peak is still tailing. What did I miss? A: If pH modulation fails, you may be experiencing mass overload or utilizing an older Type A silica column with high trace metal contamination (iron/aluminum). Trace metals withdraw electrons from silanol groups, making them highly acidic and capable of ionizing even at pH 2.5[5]. Switch to a high-purity Type B silica column or reduce your injection volume.
Q: Can I use Triethylamine (TEA) to fix tailing if I am using an LC-MS system? A: No. TEA is highly ion-suppressive and will coat the MS source, ruining sensitivity for subsequent analyses[7]. For LC-MS applications, rely on high-purity end-capped columns and use MS-friendly buffers like 0.1% formic acid (low pH) or ammonium hydroxide (high pH).
Q: Why does my guard column seem to suddenly cause peak tailing after 100 injections? A: Guard columns act as chemical and physical filters. Over time, sample matrix components (proteins, lipids, or particulate matter) accumulate on the guard frit or stationary phase[6]. This creates localized blockages that disrupt the flow path, causing multi-path elution (peak tailing). Replacing the guard cartridge will immediately restore peak symmetry[6].
Q: Is it possible to analyze pyridine without using reversed-phase chromatography at all? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC mode, the polar interactions between pyridine and the silica surface are the primary mechanism of retention, rather than a secondary parasitic interaction[4]. This results in highly symmetrical peaks and excellent retention for polar basic compounds.
References
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. 2
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. 3
-
The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules - HPLC.eu. 8
-
Peak Tailing in HPLC - Element Lab Solutions. 1
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online. 7
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography - ChromaNik. 4
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. 5
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. 6
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
Section 1: Mechanistic Overview of Aminopyrimidine Degradation (FAQ)
Welcome to the Technical Support Center for Aminopyrimidine Compound Stability. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve stability issues associated with the aminopyrimidine pharmacophore—a critical hinge-binding motif widely used in kinase inhibitors and antiviral therapeutics.
Here, we move beyond basic troubleshooting to explore the fundamental chemical causality behind degradation, supported by self-validating experimental protocols.
Q1: Why do my aminopyrimidine-based kinase inhibitors degrade in aqueous solutions over time, especially under stress? A: The 2-aminopyrimidine core is highly susceptible to specific degradation pathways depending on the microenvironment. The primary culprits are hydrolysis, oxidation, and photo-isomerization.
-
Hydrolysis (Acidic/Basic): In aqueous solutions subjected to heat or extreme pH, the exocyclic amine or associated amide linkages undergo nucleophilic attack, leading to cleavage. For instance, forced degradation studies on the aminopyrimidine derivative rilpivirine demonstrate that acidic and basic stress combined with heat primarily yields amide cleavage products (Amide A and Amide B)[1].
-
Photo-isomerization: Aminopyrimidines with unsaturated substituents (e.g., cyanovinyl groups) are highly sensitive to UV/Vis light. Exposure to a Xenon arc lamp can trigger rapid E to Z photo-isomerization, yielding inactive isomers[1].
-
Thermal Stress: While the solid powder form is generally stable, the solution phase allows for increased molecular mobility and solvent interactions, leading to minor degradation products at elevated temperatures[1].
Q2: How does oxidative stress specifically attack the aminopyrimidine core? A: Oxidative degradation in solution is often mediated by reactive oxygen species (ROS), particularly hydroxyl radicals ( ∙ OH). Hydroxyl radicals electrophilically attack the electron-rich sites of the pyrimidine ring (such as the C5 or C8 equivalent positions in purine analogs) to form radical adducts. These intermediate species subsequently undergo disproportionation reactions, yielding stable hydroxylated products or leading to pyrimidine ring-opening[2]. Mass spectrometry studies confirm that these oxidations result in distinct mass shifts (e.g., +16 Da for hydroxylation) and unique fragmentation patterns[2].
Workflow of aminopyrimidine degradation pathways and analytical resolution.
Section 2: Analytical & Formulation Troubleshooting
Q3: How can I confidently identify degradation products without introducing analytical artifacts? A: The key is utilizing a self-validating analytical system. When running Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), you must employ a Photodiode Array (PDA) detector to evaluate peak purity. If the purity angle is less than the purity threshold, the peak is spectroscopically pure, ensuring that degradants are not co-eluting with the main active pharmaceutical ingredient (API) peak[1]. Coupling this with Electrospray Ionization (ESI) LC-MS/MS allows for the exact mass and fragmentation pattern elucidation of the degradants[2].
Quantitative Summary of Aminopyrimidine Forced Degradation Profiles The following table summarizes typical quantitative degradation parameters observed for aminopyrimidine derivatives (e.g., Rilpivirine) under ICH-compliant forced degradation conditions[1]:
| Stress Condition | Reagent / Environment | Time & Temp | Major Degradation Pathway | Typical Observation |
| Acidic Hydrolysis | 0.1 N HCl | 24h, 60°C | Amine/Amide Cleavage | Formation of Amide A & B |
| Basic Hydrolysis | 0.1 N NaOH | 24h, 60°C | Amine/Amide Cleavage | Formation of Amide A & B |
| Oxidative Stress | 3% H₂O₂ | 24h, RT | Hydroxylation / N-oxidation | Highly stable; minor +16 Da peaks |
| Photolytic | Xenon Arc Lamp | 1.2M lux hours | Photo-isomerization | Significant Z-isomer formation |
| Thermal (Solution) | Aqueous Buffer | 7 days, 80°C | Minor fragmentation | Degradant peak at RRT 1.33 |
Section 3: Structural & Chemical Mitigation (FAQ)
Q4: Formulation tweaks (buffers, antioxidants) aren't enough. What structural modifications prevent degradation while maintaining kinase affinity? A: When formulation fails, medicinal chemistry must intervene. Two highly effective, field-proven strategies for stabilizing the aminopyrimidine core are:
-
Fluorination: Introducing fluorine atoms into the aminopyrimidine scaffold or adjacent rings significantly enhances chemical stability, metabolic resistance, and membrane permeability. The strong carbon-fluorine bond resists oxidative cleavage and increases the compound's lipophilicity, which is crucial for in vivo efficacy[3].
-
Macrocyclization: Acyclic 2-aminopyrimidine inhibitors often suffer from promiscuity and conformational instability. By linking the solvent-exposed regions of the molecule to form a macrocycle, you lock the bioactive conformation. This structural preorganization not only protects the vulnerable hinge-binding aminopyrimidine motif from enzymatic and chemical degradation but also drastically improves kinase selectivity (e.g., targeting EPHA2/GAK)[4].
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, follow these step-by-step methodologies. Each protocol includes internal validation checks to prevent false positives.
Protocol A: Forced Degradation & Kinetic Stability Profiling
Purpose: To systematically map the degradation vulnerabilities of an aminopyrimidine compound in solution.
-
Sample Preparation: Dissolve the aminopyrimidine API in a biologically relevant solvent (e.g., 50% Methanol/Water or DMSO/Buffer) to a final concentration of 1.0 mg/mL.
-
Stress Aliquoting: Divide the solution into five glass vials:
-
Vial 1 (Control): Store at 4°C in the dark.
-
Vial 2 (Acid): Add 0.1 N HCl (1:1 v/v). Heat to 60°C for 24 hours.
-
Vial 3 (Base): Add 0.1 N NaOH (1:1 v/v). Heat to 60°C for 24 hours.
-
Vial 4 (Oxidation): Add 3% H₂O₂ (1:1 v/v). Incubate at room temperature for 24 hours.
-
Vial 5 (Photolytic): Expose to a Xenon arc lamp (1.2 million lux hours) at room temperature[1].
-
-
Neutralization: After the stress period, neutralize Vials 2 and 3 with equivalent molarities of base and acid, respectively, to arrest degradation.
-
Self-Validation Check (Blank Control): Prepare identical vials containing only the solvent/stress reagents (no API). Run these alongside your samples to ensure no baseline artifacts or solvent degradation peaks are misidentified as API degradants.
-
RP-HPLC Analysis: Inject 10 µL of each sample into an RP-HPLC system equipped with a C8 or C18 column (e.g., 1.7 μm × 2.1 mm × 50 mm)[2]. Use a gradient of Methanol and 0.1% Formic Acid in water.
-
Peak Purity Evaluation: Utilize PDA software to calculate the purity angle and purity threshold for the main API peak. A purity angle < threshold validates that the peak is free of co-eluting degradants[1].
Protocol B: LC-MS/MS Structural Elucidation of Degradants
Purpose: To identify the exact chemical structure of the degradation products observed in Protocol A.
-
Chromatographic Separation: Transfer the stressed samples to an LC-MS/MS system. Maintain the column at 25°C to prevent thermal degradation during the run[2].
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Set the mass-to-charge (m/z) scan range from 50 to 600 Da[2].
-
Data Acquisition: Monitor for the[M + H]+ parent ion of the aminopyrimidine.
-
Fragmentation (MS/MS): Isolate the newly formed degradant peaks (e.g., the +16 Da peak from oxidation or the cleaved amide fragments). Apply collision-induced dissociation (CID) to generate fragmentation patterns.
-
Self-Validation Check (Isotopic Profiling): Compare the experimental isotopic distribution of the degradant against the theoretical elemental composition using MS software (e.g., MassLynx). The exact mass error must be < 5 ppm to confidently assign the structure of the oxidation or hydrolysis product[2].
References
-
Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry. Available at:[Link][1]
-
Insights into the Mechanism of Hydroxyl Radical Mediated Oxidations of 2-Aminopurine: A Computational and Sonochemical Product Analysis Study. ACS Publications. Available at:[Link][2]
-
Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. PMC - National Institutes of Health. Available at:[Link][4]
-
Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors. PMC - National Institutes of Health. Available at:[Link][3]
Sources
- 1. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
improving the reaction conditions for the synthesis of Imatinib intermediates
Welcome to the Process Chemistry Technical Support Center for Imatinib intermediate synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks—yield inconsistencies, regioselectivity failures, and impurity carry-over—encountered during the scale-up of Imatinib (Gleevec) and its analogues.
Rather than a generic overview, this guide dissects the causality behind reaction failures and provides field-proven, self-validating protocols to ensure scientific integrity and reproducible scale-up.
I. Mechanistic Workflow: Batch vs. Modern Catalytic Routes
To effectively troubleshoot, we must first map the thermodynamic and kinetic pathways of the synthesis. The diagram below contrasts the classical Zimmermann batch amidation with modern continuous flow and C-N cross-coupling alternatives.
Figure 1: Mechanistic workflow comparing classical batch synthesis and modern catalytic routes.
II. Troubleshooting Q&A: The "Left Fragment" (Pyrimidine Ring & Reduction)
Q1: My guanidine salt formation (from 2-methyl-5-nitroaniline and cyanamide) is yielding a sticky, intractable mass with low purity. How can I drive this to completion? Analysis & Causality: In classical solvent-based systems, cyanamide tends to polymerize or undergo side reactions before it can successfully attack the aniline hydrochloride. The solvation energy barrier prevents optimal nucleophilic attack. The Fix: Transition to a solvent-free, molten cyanamide protocol. By reacting the hydrochloride of the suitable aniline with an excess of molten cyanamide without any solvent, the formation of the guanidine salt proceeds almost quantitatively[1]. The absence of solvent maximizes the effective concentration of the reactants, providing the necessary thermodynamic push.
Q2: During the reduction of the nitro-pyrimidine intermediate to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1), standard Pd/C hydrogenation stalls. Why? Analysis & Causality: The pyrimidine and pyridine nitrogen atoms in the intermediate strongly coordinate to Palladium, effectively poisoning the catalyst. Furthermore, harsh reduction conditions can lead to unwanted dehalogenation if you are using halogenated precursors. The Fix: Switch the catalytic system. You have two self-validating options:
-
Adam's Catalyst ( PtO2 ): Hydrogenation over PtO2 provides pure arylamine intermediates quantitatively in a highly abbreviated reaction time, resisting the poisoning effects seen with Pd/C[1].
-
Chemical Reduction: Utilize an N2H4⋅H2O/FeCl3/C system. This method is highly chemoselective for the nitro group and avoids transition-metal poisoning entirely[2].
III. Troubleshooting Q&A: The "Right Fragment" (Amide Bridge & Piperazine)
Q3: In the final amidation step, my LC-MS shows significant "Impurity Carry-over" with an M+14 mass peak. What is causing this and how do I prevent it? Analysis & Causality: An M+14 impurity strongly indicates over-methylation (quaternization) of the piperazine ring. The methylpiperazine moiety is highly nucleophilic. When using 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (CAS 106261-64-7) in batch, localized concentration gradients of the acylating agent can cause the piperazine nitrogen to react intermolecularly, forming a quaternary ammonium salt[3]. The Fix: If sticking to batch chemistry, ensure the use of isopropyl alcohol as a solvent with K2CO3 as the base, keeping the reaction strictly controlled to prevent localized heating[4]. However, for >99.9% purity, transition to a Continuous Flow or Primary Amide C-N Coupling strategy (see Section IV).
IV. Quantitative Data: Amidation Strategy Comparison
To mitigate the issues in Q3, modern process chemistry has shifted away from highly reactive, unstable acid chlorides. The table below summarizes the causality and performance of three distinct amidation strategies.
| Synthesis Strategy | Key Reagents / Catalyst | Yield | Primary Advantage | Primary Failure Mode / Risk |
| Classical Batch [4] | Benzoyl Chloride + K2CO3 / i-PrOH | ~50% (Overall) | Uses established, inexpensive infrastructure. | Hydrolysis of acid chloride; Piperazine quaternization. |
| Nano-ZnO C-N Coupling [2] | Primary Amide + Bromo-Pyrimidine + Nano-ZnO | 51.3% (Overall) | Avoids genotoxic impurities; mild nitrile hydrolysis. | Requires specialized nano-catalyst synthesis/sourcing. |
| Continuous Flow [5][6] | Aryl Halide + Amide + Pd-precatalyst | 67-83% (Step) | No solvent switch needed; eliminates localized gradients. | Clogging of Back Pressure Regulator (BPR) if concentration >0.3 M. |
V. Validated Experimental Protocol: Modular Continuous Flow Amidation
To completely bypass the instability of benzoyl chloride intermediates, the Jamison Group developed a Pd-catalyzed chemoselective flow amidation that directly couples anilines/amides[5][6].
Self-Validating System: If the system pressure spikes above 200 psi, your concentration is too high, leading to the crystallization of polar amide intermediates in the cross-mixer.
Step-by-Step Methodology:
-
Preparation of Streams:
-
Stream A: Prepare a 0.306 M solution of the amide intermediate and the aryl halide (1.3:1 stoichiometry) with the Pd-precatalyst in 1,4-dioxane.
-
Stream B: Prepare an aqueous K3PO4 base solution.
-
-
Cross-Mixing: Pump Stream A and Stream B into a stainless-steel T-mixer (0.02” inner diameter) to form a biphasic near-homogeneous flow. Note: 0.306 M is the critical threshold; exceeding this causes immediate clogging[6].
-
Residence Time & Heating: Direct the mixed stream into a stainless-steel coil reactor (0.04” inner diameter). Maintain the reactor at 120 °C with a strict residence time ( tR ) of 15 minutes.
-
Pressure Regulation: Utilize a 200 psi Back Pressure Regulator (BPR) at the exit. This allows the superheating of the water/dioxane mixture without solvent vaporization[6].
-
In-Line Solubilization: Introduce a stream of isopropyl alcohol (i-PrOH) immediately after the reactor but before the BPR. This prevents the precipitation of highly polar imatinib intermediates as the mixture cools, ensuring the BPR does not clog[6].
VI. References
-
Kinigopoulou, M., et al. "An optimized approach in the synthesis of imatinib intermediates and analogues." RSC Advances, 2016. Available at:[Link]
-
Wang, C., et al. "Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine." Organic Process Research & Development, 2019. Available at:[Link]
-
Eastfine. "Industrial Synthesis Standards 2026: A Comparative Guide to Imatinib Intermediates CAS 106261-64-7 and CAS 106261-49-8." Eastfine Technical Blog, 2026. Available at:[Link]
-
Fu, W. C., & Jamison, T. F. "Modular Continuous Flow Synthesis of Imatinib and Analogues." Organic Letters, 2019. Available at:[Link]
-
Kompella, A., et al. "A Facile Total Synthesis for Large-Scale Production of Imatinib Base." Organic Process Research & Development, 2012. Available at:[Link]
Sources
- 1. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Industrial Synthesis Standards 2026: A Comparative Guide to Imatinib Intermediates CAS 106261-64-7 and CAS 106261-49-8 [eastfine.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Comparative Analysis of Imatinib Synthesis Routes: From Batch to Continuous Flow and Green Chemistry
Imatinib (commercially known as Gleevec®) is a paradigm-shifting active pharmaceutical ingredient (API) and a frontline treatment for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). As a selective inhibitor of the Bcr-Abl tyrosine kinase, imatinib competitively binds to the ATP-binding site of the enzyme, halting the downstream signaling cascades responsible for malignant cell proliferation[1].
Given its presence on the World Health Organization’s List of Essential Medicines, optimizing the synthesis of imatinib to be more cost-effective, scalable, and environmentally benign is a critical objective for drug development professionals. This guide provides an objective, data-driven comparative analysis of four distinct synthetic routes for imatinib: the traditional batch synthesis, palladium-catalyzed Buchwald-Hartwig amination, continuous flow synthesis, and emerging mechanochemical (green) synthesis.
Mechanistic Grounding: The Target of Imatinib
To understand the structural requirements of imatinib, we must first look at its pharmacodynamics. Imatinib's 2-phenylaminopyrimidine backbone is specifically designed to lock the Bcr-Abl kinase in an inactive conformation.
Figure 1: Bcr-Abl signaling pathway and the targeted inhibition mechanism of Imatinib.
Comparative Analysis of Synthesis Routes
Traditional Novartis Batch Synthesis (Zimmermann Route)
The original industrial route developed by Novartis relies on a multi-step batch process starting from 2-methyl-5-nitroaniline or 4-methyl-3-nitroaniline[1][2].
-
Mechanism & Causality: The sequence involves reacting the starting material with cyanamide to form a guanidine intermediate, followed by cyclization with 3-dimethylamino-1-(3-pyridyl)-2-propylene-1-ketone. A subsequent nitro-to-amino reduction allows for final condensation with 4-(chloromethyl)benzoyl chloride and N-methylpiperazine[1].
-
Performance: While highly reliable and optimized for facile isolation of intermediates via precipitation in non-polar solvents, this route is labor-intensive. It requires toxic reagents (cyanamide) and multiple solvent switches, capping the overall yield at approximately 50%[1].
Palladium-Catalyzed Buchwald-Hartwig Amination
To access structurally diverse imatinib analogs, researchers adopted late-stage fragment coupling using Buchwald-Hartwig amination[3][4].
-
Mechanism & Causality: This route forms the critical C–N bond by coupling a 4-(4-methylpiperazin-1-ylmethyl)benzamide derivative with a halogenated pyrimidine-amine. The use of palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (like XPhos or BINAP) facilitates the oxidative addition and reductive elimination cycles required for sterically hindered arylamines[4][5].
-
Performance: This highly modular approach achieves excellent yields (69–80% for the coupling step)[4][6]. However, it relies on expensive, non-recoverable noble metal catalysts and requires rigorous downstream purification to remove residual palladium to meet FDA limits.
Modular Continuous Flow Synthesis
Flow chemistry has revolutionized API manufacturing by telescoping multiple steps into a single, streamlined system, avoiding the isolation of unstable intermediates[7][8].
-
Mechanism & Causality: A landmark continuous flow synthesis utilizes a hydration/chemoselective C–N coupling sequence. Nitrile precursors are hydrated to amides using a superheated solvent system (1,4-dioxane/water at 180 °C) controlled by a back-pressure regulator (BPR). The BPR prevents solvent vaporization, maintaining a high-pressure liquid phase that drastically accelerates the reaction kinetics[7]. The stream is directly mixed with the aryl halide and pumped into a high-temperature reactor coil for C-N coupling.
-
Performance: By eliminating in-line solvent switches and utilizing a single solvent network, this method achieves a 58% overall yield with a total residence time of just 48 minutes (producing ~327 mg/h)[7][9]. Careful optimization of the solvent concentration is required to prevent salt precipitation and reactor blockages[9].
Protecting-Group-Free Mechanochemical (Green) Synthesis
Developed under the IMPACTIVE project, mechanochemistry offers a solvent-free, highly sustainable alternative[10][11].
-
Mechanism & Causality: Utilizing ball-milling, mechanical kinetic energy drives the chemical transformation without bulk solvents. The synthesis starts from inexpensive 4-(hydroxymethyl)benzoic acid, assembling two C–N bonds consecutively. Because it operates in the solid state, it circumvents the formation of genotoxic intermediates typically generated in chlorinated solvents during solution-based peptide couplings[10][11].
-
Performance: This route achieves an outstanding 86% overall yield and 99% HPLC purity in just two steps. It drastically reduces the E-factor (environmental impact) by eliminating toxic solvents like dichloromethane and toluene[10][11].
Quantitative Data Comparison
The following table summarizes the performance metrics of the four evaluated synthetic routes.
| Synthesis Route | Key Reagents / Catalysts | Overall Yield | API Purity | Total Reaction / Residence Time | Environmental Impact (E-Factor) |
| Traditional Batch | Cyanamide, Raney-Nickel, Chlorinated Solvents | ~50% | >99% (Post-Crystallization) | > 48 Hours | High (Multiple solvent switches, toxic reagents) |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos / BINAP, KOtBu | ~69% - 80%* | >95% | 12 - 24 Hours | Moderate (Heavy metal waste, requires scavenging) |
| Continuous Flow | Cs₂CO₃, 1,4-dioxane/water, Pd-catalyst | 58% | >95% | 48 Minutes | Low (Telescoped, no solvent switches) |
| Mechanochemical | Ball-milling (30 Hz), no bulk solvent | 86% | 99% | 3 Hours | Very Low (Solvent-free, no genotoxic intermediates) |
*Yield represents the late-stage coupling step rather than a from-scratch total synthesis.
Experimental Workflows & Protocols
Workflow Visualization: Flow vs. Mechanochemical
Figure 2: Process comparison between Continuous Flow and Mechanochemical synthesis of Imatinib.
Protocol A: Modular Continuous Flow Synthesis[7]
Self-validating mechanism: The use of a 240 psi BPR ensures the aqueous/organic solvent mixture remains liquid at 180 °C, preventing gas-phase expansion that would disrupt the stoichiometric flow rates.
-
Hydration Module: Prepare a solution of the nitrile precursor in 1,4-dioxane/DI water (0.8 M, 2:3 v/v). Pump the solution through a stainless-steel coil reactor (0.04” inner diameter) containing 10 mol % Cs₂CO₃ at 180 °C.
-
Pressure Regulation: Maintain system pressure using a 240 psi Back-Pressure Regulator (BPR) to achieve a residence time ( tR ) of 15 minutes.
-
Amidation Module: Merge the exiting stream with a secondary stream containing the amino-pyrimidine intermediate and Pd-catalyst.
-
C-N Coupling: Pass the combined mixture through a high-temperature reactor coil at 150 °C.
-
Isolation: Collect the output stream. The continuous process yields imatinib at a production rate of 0.663 mmol/h (58% overall yield) with a total tR of 48 minutes.
Protocol B: Protecting-Group-Free Mechanosynthesis[11]
Self-validating mechanism: The absence of bulk solvent forces highly concentrated solid-state interactions, driving the reaction forward without the need for protecting groups, while inherently preventing the solubilization of genotoxic byproducts.
-
Amide Coupling: Load 4-(hydroxymethyl)benzoic acid (1.0 equiv.) and the corresponding amine into a 14 mL milling jar equipped with two 10 mm milling balls.
-
First Milling Phase: Mill the mixture at a frequency of 30 Hz for 120 minutes.
-
Amine Addition: Open the jar and add 1-methylpiperazine (1.5 to 10 equiv.) directly to the crude solid mixture.
-
Second Milling Phase: Resume ball milling at 30 Hz for an additional 60 minutes to assemble the final C–N bond.
-
Workup: Wash the resulting solid mixture with water to remove unreacted highly water-soluble piperazine and inorganic salts. Filter and dry in air.
-
Yield: The target API is isolated in 86% yield with 99% HPLC purity following a simple recrystallization from methanol-ethyl acetate (1:1).
Conclusion
The synthesis of imatinib has evolved significantly from the reliable but inefficient batch processes of the early 2000s. For researchers prioritizing analog library generation , the Buchwald-Hartwig amination provides the necessary modularity. For industrial scale-up and high-throughput manufacturing , continuous flow chemistry offers unparalleled time efficiency (48 minutes vs. days) by telescoping reactions and avoiding solvent switches. However, for organizations prioritizing sustainability and green chemistry , the mechanochemical route represents the state-of-the-art, offering the highest overall yield (86%) while completely eliminating toxic solvents and genotoxic intermediates.
References
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A Senior Application Scientist's Guide to the Structural Validation of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Derivatives
In the landscape of modern drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents, including targeted cancer therapies like Imatinib.[1][2] The 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold, in particular, is a privileged structure in medicinal chemistry.[3][4] The precise arrangement of its atoms dictates its biological activity, safety profile, and patentability. Therefore, unambiguous structural validation is not merely a procedural step; it is the foundation upon which all subsequent research and development rests.
This guide provides a comparative analysis of the essential analytical techniques required to definitively validate the structure of these complex heterocyclic systems. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers to build a self-validating system for structural elucidation that ensures scientific integrity and accelerates the drug development pipeline.
The Analytical Gauntlet: An Integrated Workflow for Unambiguous Confirmation
Caption: An integrated workflow for validating novel chemical entities.
Primary Structure Elucidation: The NMR and Mass Spectrometry Tandem
The initial and most information-rich phase of structural analysis relies on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques work in concert to define the molecular formula and the precise connectivity of the atomic framework.
Expertise in Action: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
-
¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. For a 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine derivative, we expect distinct signals for the protons on the pyrimidine, pyridyl, and substituted phenyl rings, as well as the methyl and amine protons.[6][7] The chemical shift (δ) tells us about the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals neighboring protons.
-
¹³C NMR (Carbon NMR): This provides information on the carbon backbone.[5] Each unique carbon atom gives a distinct signal, allowing us to confirm the total carbon count and identify key functional groups like aromatic carbons and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different fragments of the molecule, such as linking the pyridyl ring to the pyrimidine core.
-
Trustworthiness through Causality: We don't just observe peaks; we interpret them based on fundamental principles. For instance, the protons on the pyridyl ring adjacent to the nitrogen atom are deshielded (appear at a higher chemical shift) due to the nitrogen's electron-withdrawing inductive effect. This predictable electronic behavior is what makes NMR a self-validating system.
Caption: The logical flow of interpreting multi-dimensional NMR data.
Table 1: Expected NMR Chemical Shifts for a 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Scaffold
| Group | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyrimidine Ring | H-6 | ~8.5 - 8.7 | ~158 - 160 |
| C-2, C-4, C-5, C-6 | - | ~160-165 (C2,C4), ~115-120 (C5), ~158-160 (C6) | |
| Pyridyl Ring | H-2', H-6' | ~9.1 - 9.3 (H2'), ~8.6 - 8.8 (H6') | ~150-153 (C2'), ~148-150 (C6') |
| H-4', H-5' | ~8.2 - 8.4 (H4'), ~7.4 - 7.6 (H5') | ~135-138 (C4'), ~123-125 (C5') | |
| Methylphenylamine | Aromatic H | ~6.8 - 7.5 | ~115 - 145 |
| -CH₃ | ~2.1 - 2.3 | ~17 - 20 | |
| Amine | -NH- | ~8.0 - 9.5 (broad singlet) | - |
| -NH₂ | ~5.0 - 5.5 (broad singlet) | - |
Note: Values are illustrative and can vary based on solvent and other substituents.[5][6][7]
Expertise in Action: Mass Spectrometry (MS)
Mass spectrometry provides the all-important molecular weight of the compound.[5] High-Resolution Mass Spectrometry (HRMS) is particularly critical as it measures the mass-to-charge ratio (m/z) with enough accuracy (typically <5 ppm) to determine the elemental composition, thereby confirming the molecular formula.
Trustworthiness through Causality: The fragmentation pattern observed in MS/MS experiments is not random. The molecule breaks apart at its weakest bonds and in ways that form stable charged fragments. For pyrimidine derivatives, characteristic fragmentation patterns can include cleavage of the bond between the rings or specific fragmentations of the pyrimidine ring itself, providing further corroboration of the proposed structure.[8]
Complementary and Confirmatory Techniques
While NMR and MS provide the core structural framework, other techniques offer valuable, orthogonal data to confirm specific features and provide the ultimate proof of structure.
Expertise in Action: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9] For our target derivatives, we would expect to see characteristic stretching frequencies:
-
N-H Stretch: Around 3100-3500 cm⁻¹ for the amine groups.
-
Aromatic C-H Stretch: Just above 3000 cm⁻¹.
-
C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine and pyridyl rings.[9]
Trustworthiness through Causality: The presence of these specific bands confirms the key functional components of the molecule. The absence of unexpected bands (e.g., a strong C=O stretch) is equally important, confirming that no unintended side reactions have occurred during synthesis.
Expertise in Action: Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for structural determination.[10][11] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, it is possible to generate a three-dimensional electron density map of the molecule. This provides an unambiguous determination of:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Bond Lengths and Angles: Precise geometric parameters.[12]
-
Conformation: The molecule's 3D shape in the solid state.[1][2]
-
Absolute Configuration: For chiral molecules, it can definitively determine the stereochemistry.[13][14]
Trustworthiness through Causality: This technique provides a direct visualization of the molecular structure, leaving no room for ambiguity. If a suitable crystal can be grown, the resulting structure is considered definitive proof. The crystal structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine itself has been reported, providing an authoritative reference.[1][2]
Comparative Guide to Validation Techniques
The choice of analytical technique depends on the specific question being asked, the stage of development, and available resources.
Table 2: Comparison of Key Structural Validation Techniques
| Technique | Information Provided | Sample Amount | Destructive? | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| NMR | Atomic connectivity, 3D solution structure | 1-10 mg | No | Provides the most comprehensive structural detail in solution.[5] | Requires soluble sample; can be complex to interpret. |
| HRMS | Elemental composition, molecular weight | < 1 µg | Yes | Extremely high sensitivity and accuracy for formula determination.[5] | Provides little connectivity information on its own. |
| FTIR | Presence of functional groups | ~1 mg | No | Fast, simple, and excellent for confirming functional groups.[9] | Provides limited information on the overall molecular skeleton. |
| X-ray | Absolute 3D solid-state structure | Single crystal | No | Unambiguous, definitive structural proof.[10][11] | Requires a high-quality single crystal, which can be difficult to obtain. |
Standard Operating Protocols
The following are generalized protocols. Instrument parameters should always be optimized for the specific compound and available equipment.[5][15]
Protocol 1: NMR Spectroscopy (¹H, ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400-600 MHz.
-
Pulse Sequence: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: A range of -1 to 12 ppm is typically sufficient.[5]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the solvent residual peak or TMS (0.00 ppm).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, typically Electrospray Ionization (ESI) for this class of molecules. Use positive ion mode to protonate the basic nitrogen atoms, forming [M+H]⁺.
-
Analysis: Acquire the mass spectrum in a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches the measured mass within a 5 ppm error tolerance.
Conclusion
Validating the structure of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By strategically combining the deep connectivity insights from NMR, the precise molecular formula from HRMS, functional group confirmation from FTIR, and the definitive 3D structure from X-ray crystallography, researchers can establish an unshakeable foundation of data. This integrated strategy not only ensures the scientific integrity of the research but also de-risks and accelerates the progression of these vital compounds from the laboratory to potential clinical applications.
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- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Royal Society of Chemistry.
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Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Available at: [Link]
- Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. (2021). Journal of Drug Delivery and Therapeutics.
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Bilić, A., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]
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Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC. Available at: [Link]
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THE COMPARATIVE ANALYTICAL METHOD DEVELOPMENT STUDY OF GENERIC VS BRANDED DRUGS. (2023). RJPN. Available at: [Link]
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Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. Available at: [Link]
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Rodrigues, L. M., et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Magnetic Resonance in Chemistry. Available at: [Link]
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NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. Available at: [Link]
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X-ray crystallography. Wikipedia. Available at: [Link]
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Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]
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Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]
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New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2026). Taylor & Francis. Available at: [Link]
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X-Ray Structures of Some Heterocyclic Sulfones. (2025). MDPI. Available at: [Link]
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Harada, N. (2015). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Organic Chemistry. Available at: [Link]
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Jasinski, J. P., et al. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o349. Available at: [Link]
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N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (2010). ResearchGate. Available at: [Link]
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Riley, L. M., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Available at: [Link]
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Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). (2022). MDPI. Available at: [Link]
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Comparative Guide: Off-Target Kinase Landscapes of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Derivatives
Executive Summary
The 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine pharmacophore represents a watershed moment in targeted oncology, serving as the core structural scaffold for the first-generation tyrosine kinase inhibitor (TKI) Imatinib, and its second-generation derivative, Nilotinib. While both molecules were rationally designed to competitively occupy the orthosteric ATP-binding pocket of the BCR-ABL1 fusion kinase, their structural divergence has yielded dramatically different off-target kinase profiles.
Understanding these off-target effects is no longer just an exercise in toxicology; it is a critical component of drug repurposing, personalized medicine, and the design of next-generation inhibitors. This guide provides an objective, data-driven comparison of the off-target liabilities of Imatinib and Nilotinib, detailing the structural causality behind these differences and providing robust experimental workflows for their validation.
Structural Causality of Off-Target Divergence
Both Imatinib and Nilotinib bind to the inactive (DFG-out) conformation of the ABL1 kinase domain. However, to overcome clinical resistance mutations (such as Y253H and E255V), Nilotinib was synthesized by replacing the N-methylpiperazine moiety of Imatinib with a trifluoromethyl-substituted phenyl ring[1].
While this topological modification increased lipophilicity and enhanced ABL1 binding affinity by 10- to 50-fold[2], it inadvertently created a highly complementary pharmacophore for the ATP-binding pockets of several off-target kinases. Most notably, Nilotinib exhibits potent affinity for the Discoidin Domain Receptors (DDR1 and DDR2) and the angiopoietin-1 receptor (TEK/Tie2)[2],[3]. Conversely, Imatinib's structure retains affinity for PDGFR and the cytosolic enzyme NQO2[4], driving a distinct set of phenotypic outcomes.
Caption: Structural evolution of the core scaffold dictates divergent off-target kinase engagement.
Quantitative Kinase Profiling Comparison
The table below synthesizes the inhibitory concentrations (IC50) and binding affinities across primary and off-target kinases. When designing cellular assays, these biochemical values dictate the therapeutic window and the expected onset of off-target phenotypes.
| Target Kinase | Imatinib IC50 (µM) | Nilotinib IC50 (µM) | Primary Clinical/Phenotypic Implication |
| BCR-ABL1 (On-Target) | ~0.600[4] | < 0.020[2] | Efficacy in Chronic Myeloid Leukemia (CML) |
| PDGFR | ~0.100[4] | ~0.050 - 0.070 | Fluid retention (Imatinib) |
| NQO2 | ~0.183[4] | > 10.0 | Immunological modulation / metabolic stress[4] |
| DDR1 | > 1.000 | ~0.001 - 0.010 | Endothelial dysfunction / Atherosclerosis[2] |
| DDR2 | > 3.000 | ~0.010 - 0.050 | Calcific aortic valve stenosis[3] |
| TEK (Tie2) | > 10.000 | ~0.200 | Impaired endothelial cell proliferation[2] |
Mechanistic Deep Dive: Off-Target Phenotypes
A. Nilotinib and Cardiovascular Toxicity (DDR2 & TEK)
Clinical data indicates that up to 23.5% of patients on Nilotinib develop cardiovascular events, compared to 3.6% on Imatinib[2]. This is driven by off-target kinase inhibition rather than exaggerated ABL1 suppression.
-
Aortic Valve Stenosis: Transcriptomic profiling of human aortic valves reveals that DDR2 is highly expressed in healthy tissue. Nilotinib acts as a potent inhibitor of DDR2 in valvular interstitial cells (VICs). Inhibition of DDR2 suppresses basal autophagy and triggers osteogenic activation (upregulation of Runx2), leading to pathological calcification[3],[5].
-
Endothelial Dysfunction: Nilotinib's off-target inhibition of TEK (Tie2) and DDR1 disrupts endothelial cell proliferation and migration, mimicking clinical vascular phenotypes independent of ABL1[2].
Caption: Mechanism of Nilotinib-induced aortic valve stenosis via off-target DDR2 inhibition.
B. Imatinib and Immunomodulation
Imatinib exerts unique immunological off-target effects not shared to the same extent by Nilotinib. It modulates the chemokine receptor repertoire of immune cells, notably increasing the surface expression of CXCR4 on NK cells and monocytes[6]. Furthermore, its high affinity for NQO2 (IC50 ~0.183 µM)[4] alters cellular redox states, impacting macrophage polarization and potentially contributing to its off-target efficacy in solid tumors like neuroblastoma[6].
C. Paradoxical RAF Activation
Interestingly, both Imatinib and Nilotinib act as weak off-target inhibitors of RAF kinases. In drug-resistant CML cells (e.g., harboring the T315I mutation) where RAS remains active, these TKIs drive a paradoxical activation of BRAF and CRAF. This leads to hyperactivation of the MEK/ERK pathway, creating a synthetic lethal vulnerability that can be exploited by combining Nilotinib with MEK inhibitors[7].
Experimental Validation Methodologies
To ensure scientific integrity, off-target effects must be validated in relevant cellular contexts. Recombinant kinase assays often fail to replicate intracellular ATP concentrations or native protein complexes. The following protocols represent a self-validating system combining target engagement with phenotypic readout.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for DDR2 Target Engagement
Causality: CETSA proves that Nilotinib physically binds to DDR2 inside living cells, altering its thermal stability. This is superior to cell-free assays because it accounts for cellular permeability and native ATP competition[4].
-
Cell Culture: Culture primary human Valvular Interstitial Cells (VICs) to 80% confluence.
-
Treatment: Treat cells with Vehicle (DMSO), 1 µM Imatinib (Negative Control), or 1 µM Nilotinib for 2 hours.
-
Thermal Gradient: Aliquot cell suspensions into PCR tubes and heat across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse cells via freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.
-
Orthogonal Readout (Western Blot): Analyze the soluble fraction via Western Blot using an anti-DDR2 antibody.
-
Validation Check: A successful assay will show DDR2 protein persisting at higher temperatures in the Nilotinib-treated samples (thermal stabilization) compared to the DMSO and Imatinib controls.
Protocol 2: Phenotypic Validation via VIC Osteogenic Differentiation
Causality: To confirm that the physical binding observed in CETSA translates to the clinical phenotype of valve stenosis, we must measure the downstream functional consequence: osteogenic calcification[3],[5].
-
Seeding: Seed human VICs in 24-well plates and grow to confluence.
-
Osteogenic Induction: Replace standard media with osteogenic media (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
-
Drug Exposure: Supplement media with either 1 µM Nilotinib or 1 µM Imatinib. Refresh media every 3 days for 14-21 days.
-
Primary Readout (Alizarin Red S): Fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S (pH 4.2) for 20 minutes. Extract the stain with 10% cetylpyridinium chloride and quantify absorbance at 562 nm. Expectation: Nilotinib significantly increases calcium deposition compared to Imatinib.
-
Orthogonal Validation (qPCR): Extract RNA from parallel wells at Day 7. Perform RT-qPCR for Runx2 (master regulator of osteogenesis). Expectation: Runx2 mRNA will be significantly upregulated in the Nilotinib cohort.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nilotinib-induced alterations in endothelial cell function recapitulate clinical vascular phenotypes independent of ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine kinase inhibitor nilotinib targets the discoidin domain receptor DDR2 in calcific aortic valve stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The tyrosine kinase inhibitor nilotinib targets the discoidin domain receptor DDR2 in calcific aortic valve stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine and its Analogues
In the landscape of modern medicinal chemistry, the 4-(3-pyridyl)pyrimidin-2-amine scaffold has emerged as a privileged structure, most notably as the core of the groundbreaking tyrosine kinase inhibitor, Imatinib. This guide provides a comprehensive comparison of the biological activities of a key Imatinib intermediate, 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine, and its structurally diverse analogues. By examining their effects across various biological targets, from microbial to mammalian cells, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical class.
Introduction: The Versatility of the 4-(3-pyridyl)pyrimidin-2-amine Scaffold
The fusion of a pyrimidine ring with a pyridine moiety has proven to be a highly successful strategy in the design of kinase inhibitors and other biologically active agents. The nitrogen atoms in both rings provide crucial hydrogen bonding opportunities with target proteins, while the overall planar structure allows for effective insertion into active sites. The parent compound of the analogues discussed herein, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is not merely a synthetic precursor to Imatinib but also exhibits intrinsic biological activity as a selective inhibitor of Protein Kinase C (PKC)[1]. This foundational activity provides a critical baseline for understanding how structural modifications influence the biological effects of its derivatives.
This guide will delve into a comparative analysis of several classes of analogues, exploring their antimicrobial, anticancer, and specific enzyme inhibitory activities. We will present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to offer a holistic view of this important chemical family.
Comparative Analysis of Biological Activities
The biological landscape of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine analogues is diverse, with modifications to the core structure leading to a range of activities. This section will compare the antimicrobial, anticancer, and kinase inhibitory properties of representative analogues.
Antimicrobial and Antioxidant Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives
A series of Schiff base derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies reveal that the introduction of various substituted aromatic aldehydes to the primary amine of the core structure can confer significant biological activity.
While specific Minimum Inhibitory Concentration (MIC) values are not always reported in the initial screenings, studies have shown that certain derivatives exhibit "moderate" to "good" antimicrobial activity against a panel of bacterial and fungal strains[2][3][4]. For instance, compounds with electron-withdrawing groups on the phenyl ring attached to the imine have been noted for their enhanced activity[5]. Some derivatives also demonstrate promising antioxidant activity in radical scavenging assays[2][4].
Table 1: Summary of Antimicrobial and Antioxidant Activity
| Compound Class | Biological Activity | Key Findings | References |
| Schiff base derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Antimicrobial, Antioxidant | Moderate activity against various bacterial and fungal strains. Good antioxidant activity in DPPH assays. | [2][3][4] |
Anticancer Activity: From Cytotoxicity to Specific Pathway Inhibition
The 4-(3-pyridyl)pyrimidin-2-amine scaffold is a cornerstone of many potent anticancer agents. Analogues of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine have been developed to target various hallmarks of cancer, including uncontrolled proliferation and survival signaling.
A significant area of research has focused on developing pyrimidin-2-amine derivatives as inhibitors of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is implicated in several cancers. Structure-activity relationship studies have led to the identification of highly potent inhibitors with IC50 values in the nanomolar range.
Other analogues, such as those incorporating an indole-2-carbohydrazide moiety, have been shown to induce a form of non-apoptotic cell death called methuosis, characterized by the accumulation of large cytoplasmic vacuoles. These compounds have demonstrated potent cytotoxic effects against a broad range of cancer cell lines.
Table 2: Comparative Anticancer Activity of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine Analogues
| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | References |
| Pyrimidin-2-amine derivatives | PLK4 Inhibition | - | 0.0067 (enzymatic) | |
| Antiproliferative | MCF-7 | 0.48 | ||
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives | Methuosis Induction/Cytotoxicity | HeLa | 1.0 (vacuolization) | |
| Antiproliferative | Various Cancer Lines | Low micromolar range | ||
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Cytotoxicity | A549 (Lung Cancer) | 0.229 |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires a grasp of the signaling pathways they modulate and the experimental techniques used to assess their activity.
Protein Kinase C (PKC) Signaling Pathway
The parent compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is a selective inhibitor of Protein Kinase C (PKC)[1]. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target kinase, such as PKC or PLK4.
Caption: General workflow for a kinase inhibition assay.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PKC or PLK4)
This protocol describes a general method for measuring the inhibition of a purified kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Purified recombinant kinase (e.g., PKC, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine scaffold and its analogues represent a rich source of biologically active compounds with therapeutic potential in diverse areas, including infectious diseases and oncology. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity.
Future research in this area should focus on:
-
Quantitative SAR studies: To build predictive models for designing more potent and selective analogues.
-
Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways affected by the most promising compounds.
-
In vivo efficacy and safety evaluation: To translate the in vitro findings into potential clinical applications.
This guide serves as a foundational resource for researchers in the field, providing a comparative overview and detailed methodologies to facilitate further exploration of this important class of compounds.
References
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 76(4), 555-565. [Link]
-
Mallesha, L., & Mohana, K. N. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 75-82. [Link]
-
Request for full text of "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives". (n.d.). ResearchGate. [Link]
-
Jasinski, J. P., et al. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o349. [Link]
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1. (n.d.). Bioncan. [Link]
-
Singh, P., & Kaur, M. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 43. [Link]
-
O'Hare, T., et al. (2017). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. ACS Medicinal Chemistry Letters, 8(11), 1148–1153. [Link]
-
Kim, B. J., et al. (2010). Effects of imatinib mesylate in interstitial cells of Cajal from murine small intestine. Biological & Pharmaceutical Bulletin, 33(6), 993-998. [Link]
Sources
- 1. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 [chemicalbook.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Framework: Overcoming the ATP-Pocket Paradigm
Benchmarking Next-Generation Kinase Inhibitors Against Imatinib: A Mechanistic and Methodological Guide
As the therapeutic landscape for Chronic Myeloid Leukemia (CML) evolves, benchmarking novel tyrosine kinase inhibitors (TKIs) against the first-generation gold standard, Imatinib, requires rigorous, internally validated experimental designs. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we will dissect the causality behind inhibitor resistance, establish a self-validating cellular assay system, and objectively benchmark next-generation TKIs (Nilotinib, Dasatinib, Ponatinib, and Asciminib) against Imatinib [1].
Imatinib revolutionized oncology by competitively binding the inactive conformation of the BCR-ABL1 ATP-binding pocket, shutting down the downstream STAT5 and RAS/MAPK pathways that drive leukemic proliferation [2]. However, the emergence of kinase domain mutations—most notably the T315I "gatekeeper" mutation—sterically hinders Imatinib, Nilotinib, and Dasatinib from binding [1].
To benchmark new compounds, we must understand their structural causality:
-
2nd Generation (Nilotinib, Dasatinib): Engineered for higher affinity to the ATP pocket, overcoming most mutations except T315I.
-
3rd Generation (Ponatinib): Features a carbon-carbon triple bond that accommodates the bulky isoleucine residue of the T315I mutation, allowing ATP-competitive inhibition [3].
-
STAMP Inhibitors (Asciminib): Specifically Targeting the ABL Myristoyl Pocket (STAMP). By binding allosterically rather than competitively, Asciminib mimics the natural auto-inhibitory myristate ligand, restoring the inactive kinase conformation regardless of ATP-site mutations like T315I[3, 4].
BCR-ABL1 signaling pathway and targeted kinase inhibitor binding sites.
Quantitative Benchmarking: IC50 Data Presentation
When evaluating a novel TKI, its potency must be benchmarked across both Wild-Type (WT) and clinically relevant mutant isoforms. The table below synthesizes the half-maximal inhibitory concentration (IC50) profiles of standard TKIs, establishing the baseline metrics your new compound must compete against.
| Kinase Inhibitor | Generation | Primary Binding Site | IC50: Wild-Type BCR-ABL1 | IC50: T315I Mutant |
| Imatinib | 1st | ATP-binding pocket | ~260 nM | >10,000 nM (Resistant) |
| Nilotinib | 2nd | ATP-binding pocket | ~15 nM | >10,000 nM (Resistant) |
| Dasatinib | 2nd | ATP-binding pocket | ~0.8 nM | >10,000 nM (Resistant) |
| Ponatinib | 3rd | ATP-binding pocket | ~1.5 nM | ~11 nM (Sensitive) |
| Asciminib | STAMP | Myristoyl pocket | ~1.5 nM | ~10 nM (Sensitive) |
Data synthesized from established in vitro Ba/F3 cellular proliferation assays [3, 4].
Experimental Methodology: The Ba/F3 Cellular Viability Assay
To generate the data above, the industry standard is the Ba/F3 cell transformation assay [5].
The Causality of the Model: Ba/F3 is a murine pro-B cell line strictly dependent on Interleukin-3 (IL-3) for survival. When stably transfected with an oncogenic kinase (e.g., BCR-ABL1 WT or T315I), the cells become "addicted" to the kinase's signaling and can proliferate in the absence of IL-3 [5]. This creates a highly specific, low-background environment. If a drug induces apoptosis in IL-3-depleted media, it is directly inhibiting the oncogene.
Step-by-step Ba/F3 cellular viability assay workflow for TKI benchmarking.
Step-by-Step Protocol & Self-Validating Quality Control
A robust assay must be a self-validating system. A drop in luminescent or colorimetric signal could mean target inhibition, but it could also mean the compound is a general cytotoxin. The following protocol integrates mandatory internal controls to ensure data trustworthiness.
Phase 1: Cell Preparation and Seeding
-
Harvest stably transfected Ba/F3 cells (expressing BCR-ABL1 WT or mutants) during their logarithmic growth phase.
-
Centrifuge at 300 x g for 5 minutes. Wash the cell pellet three times in sterile PBS to completely remove residual IL-3 from the maintenance media.
-
Resuspend cells in assay media (RPMI-1640 supplemented with 10% FBS, without IL-3).
-
Seed cells into a 96-well opaque plate at a density of 5,000 cells/well in 90 µL of assay media.
Phase 2: Compound Treatment & Self-Validation Setup 5. Prepare a 10-point, 3-fold serial dilution of your novel inhibitor, Imatinib (benchmark), and Asciminib (allosteric control) in DMSO. 6. Dilute the DMSO stocks 1:100 in assay media to create 10X working solutions. 7. Add 10 µL of the 10X working solutions to the 90 µL of cells (Final DMSO concentration must be strictly ≤0.1% to prevent solvent toxicity). 8. Critical Self-Validation Controls:
- Vehicle Control: 0.1% DMSO only (Establishes 100% viability baseline).
- Blank Control: Media only, no cells (Establishes background luminescence/absorbance).
- Rescue Control (Off-Target Toxicity Check): Treat a parallel set of WT Ba/F3 wells with the highest concentration of your novel inhibitor, but supplement the media with 10 ng/mL recombinant murine IL-3. Causality: If the compound is truly a specific BCR-ABL1 inhibitor, the IL-3 will bypass the inhibited kinase, rescue the cells, and restore viability. If the cells still die, your compound possesses off-target, general cytotoxicity.
Phase 3: Readout and Analysis 9. Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere. 10. Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo (CTG) or MTS reagent according to the manufacturer's volume guidelines. 11. Incubate on an orbital shaker for 10 minutes to induce lysis and stabilize the signal. 12. Measure luminescence (for CTG) or absorbance at 490nm (for MTS) using a microplate reader. 13. Subtract the Blank Control from all raw values. Normalize data against the Vehicle Control (set to 100%). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Interpretation of Benchmarking Data
When comparing your novel compound to Imatinib, observe the shift in the IC50 curve. A successful next-generation ATP-competitive inhibitor should demonstrate a leftward shift (higher potency, lower IC50) in WT BCR-ABL1 compared to Imatinib's ~260 nM baseline.
If your compound maintains efficacy against the T315I mutant Ba/F3 line, you must determine its mechanism. Does it accommodate the bulky isoleucine like Ponatinib, or does it bind an entirely different domain like Asciminib? Running combination assays (e.g., your compound + Nilotinib) can reveal allosteric synergy; if your compound binds the myristoyl pocket, combining it with an ATP-competitive inhibitor will yield a synergistic suppression of resistance emergence, a hallmark of dual-targeting strategies [3, 4].
References
- Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. National Center for Biotechnology Information (NCBI) / PMC.
- Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. ResearchGate.
- Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants. National Center for Biotechnology Information (NCBI) / PMC.
- Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. National Center for Biotechnology Information (NCBI) / PMC.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
A Comparative Guide to the Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A Validation of a Novel, Efficient Synthetic Route
This guide provides a comprehensive comparison between a classical and a novel synthetic route for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a crucial intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and offer detailed protocols for validation, providing researchers and drug development professionals with the insights needed to make informed decisions for process optimization.
Introduction: The Significance of an Optimized Synthesis
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a cornerstone in the multi-step synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers. The efficiency, cost-effectiveness, and environmental impact of the overall Imatinib production are heavily reliant on the synthetic pathway chosen for this key intermediate. An optimized route can lead to higher yields, improved purity, reduced production time, and a greener chemical process. This guide validates a novel synthetic approach that offers significant advantages over the traditional method.
The Classical Synthetic Route: A Critical Evaluation
The established method for synthesizing N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine typically involves the reaction of 3-dimethylamino-1-(3-pyridyl)prop-2-en-1-one with N-(5-amino-2-methylphenyl)guanidine nitrate. While this method is well-documented, it presents several challenges that can impact its large-scale implementation.
Workflow of the Classical Synthesis
Caption: Classical synthetic workflow for the target intermediate.
Causality Behind Experimental Choices and Limitations
-
Guanidine Formation: The reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of nitric acid is a standard method for forming guanidine groups. However, the use of nitric acid and the handling of cyanamide can pose safety risks.
-
Pyrimidine Synthesis: The condensation reaction to form the pyrimidine ring is a well-established cyclization method. The use of a strong base like sodium hydroxide is necessary to drive the reaction to completion.
-
Nitro Reduction: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. However, this process often requires specialized high-pressure equipment and the catalyst itself can be expensive and pyrophoric, posing handling challenges. Alternative reducing agents like stannous chloride have been used, but they are highly corrosive.
A Novel, Validated Synthetic Route: The Path to Optimization
A recently developed synthetic pathway offers a more streamlined and efficient approach, addressing many of the limitations of the classical method. This novel route focuses on improving the reduction step, a critical juncture in the synthesis that often dictates the overall yield and purity.
Workflow of the Novel Synthesis
This improved process still involves the formation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine as an intermediate but employs a more efficient and safer reduction method.
Caption: Novel, optimized synthetic workflow for the target intermediate.
Causality Behind Experimental Choices and Advantages
-
Catalytic Transfer Hydrogenation: The novel route employs a catalytic transfer hydrogenation system using hydrazine hydrate as the hydrogen donor and a Lewis acid like ferric chloride (FeCl₃) as a catalyst.[1] This method circumvents the need for high-pressure hydrogenation equipment and the pyrophoric Pd/C catalyst.
-
Milder Reaction Conditions: This reduction is typically carried out at reflux in an alcoholic solvent like methanol, which are milder and more easily managed conditions compared to high-pressure hydrogenation.[1]
-
Improved Safety and Cost-Effectiveness: The reagents used are generally less hazardous and more cost-effective than those in the classical route. Hydrazine hydrate, while requiring careful handling, is a common and relatively inexpensive reducing agent.
-
High Yield and Purity: This method has been shown to produce the final product in high yield and purity, often simplifying the downstream purification process.[1]
Head-to-Head Comparison: Performance Metrics
A direct comparison of the two synthetic routes highlights the significant advantages of the novel approach.
| Parameter | Classical Route | Novel Route | Advantage of Novel Route |
| Overall Yield | ~65-70% | >90% | Higher product output |
| Purity (HPLC) | ~98% | >99.5%[1] | Reduced impurities, simpler purification |
| Reaction Time (Reduction Step) | 6-12 hours | 2-6 hours | Faster throughput |
| Key Reagents (Reduction Step) | H₂, Pd/C | Hydrazine Hydrate, FeCl₃ | Lower cost, no specialized equipment |
| Safety Considerations | High-pressure H₂, pyrophoric catalyst | Corrosive but manageable reagents | Improved operational safety |
| Environmental Impact | Use of heavy metal catalyst | More environmentally benign reagents | Greener chemistry |
Experimental Validation: Ensuring Scientific Integrity
The identity and purity of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine synthesized via the novel route must be rigorously confirmed using a suite of analytical techniques.
Analytical Techniques and Expected Results
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A high-purity sample should show a single major peak with an area greater than 99.5%.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. The spectrum should show characteristic peaks corresponding to the protons on the aromatic rings, the methyl group, and the amine groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₆H₁₅N₅, M.W. = 277.33 g/mol ). The mass spectrum should show a prominent peak corresponding to the molecular ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for N-H stretching (amines), C-H stretching (aromatic and methyl), and C=N and C=C stretching (pyrimidine and aromatic rings).
Step-by-Step Validation Protocol
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., DMSO-d₆ for NMR, HPLC-grade acetonitrile/water for HPLC).
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Calculate the purity based on the peak area percentage.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra on a 300 MHz or higher spectrometer.
-
Integrate the peaks and assign them to the corresponding protons in the structure.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the peak corresponding to [M+H]⁺.
-
-
FTIR Analysis:
-
Prepare a KBr pellet or cast a thin film of the sample.
-
Acquire the IR spectrum.
-
Identify the characteristic absorption bands.
-
Conclusion: A Clear Path to Improved Synthesis
The validation of this novel synthetic route for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine demonstrates a clear and significant improvement over the classical method. The enhanced yield, higher purity, shorter reaction time, and improved safety profile make it a compelling alternative for researchers and drug development professionals. By adopting this optimized process, manufacturers can improve the efficiency and cost-effectiveness of Imatinib production, ultimately benefiting both the pharmaceutical industry and patients.
References
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company. [Link]
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N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. ResearchGate. [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Der Pharma Chemica. [Link]
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N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. PMC. [Link]
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Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
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Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine.... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(3-Pyridyl)pyrimidin-2-amine Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 4-(3-pyridyl)pyrimidin-2-amine derivatives, a scaffold of significant interest in the discovery of novel kinase inhibitors. We will delve into the rationale behind experimental choices, provide a detailed, step-by-step protocol for a robust in silico analysis, and demonstrate how to correlate computational data with experimental findings to guide lead optimization. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.
The Significance of the 4-(3-Pyridyl)pyrimidin-2-amine Scaffold in Kinase Inhibition
The 4-(3-pyridyl)pyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, most notably recognized as a key pharmacophore in the blockbuster tyrosine kinase inhibitor, Imatinib.[1] Its rigid, planar structure, coupled with the strategic placement of hydrogen bond donors and acceptors, allows for potent and often selective interactions within the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Derivatives of this scaffold have been extensively explored as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[2][3]
Molecular docking, a powerful computational technique, allows us to predict the binding mode and affinity of these small molecules to their protein targets at an atomic level.[4] By comparing the docking scores and interaction patterns of a series of derivatives with their experimentally determined biological activities (e.g., IC50 values), we can establish a structure-activity relationship (SAR). This SAR provides invaluable insights for the rational design of more potent and selective inhibitors.
Experimental Design: A Comparative Docking Workflow
A successful comparative docking study hinges on a well-defined and validated protocol. Here, we outline a comprehensive workflow, explaining the causality behind each step.
Caption: A typical workflow for a comparative molecular docking study.
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
For this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as the protein target. CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its overexpression is implicated in several cancers.[3] A multitude of crystal structures of CDK2 in complex with inhibitors are available in the Protein Data Bank (PDB), providing an excellent starting point for our study. We will use the PDB entry 1HCK , which is a crystal structure of human CDK2 in complex with a staurosporine analog.[5] This structure provides a well-defined active site for our docking simulations.
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
I. Receptor Preparation:
-
Obtain the PDB file: Download the coordinate file for PDB ID: 1HCK from the RCSB PDB database.
-
Clean the PDB file: Remove all water molecules, co-factors, and the co-crystallized ligand from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Prepare the receptor for AutoDock: Use AutoDock Tools (ADT) to add polar hydrogens and assign Gasteiger charges to the protein. The prepared receptor file should be saved in the PDBQT format.
II. Ligand Preparation:
-
Create 2D structures: Draw the 2D structures of the 4-(3-pyridyl)pyrimidin-2-amine derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D and minimize energy: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or Open Babel.
-
Prepare ligands for AutoDock: Use ADT to define the rotatable bonds and assign Gasteiger charges to the ligands. Save the prepared ligand files in the PDBQT format.
III. Docking Procedure:
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site of CDK2. The center of the grid box should be the geometric center of the co-crystallized ligand in the original PDB structure. The size of the grid box should be large enough to allow for the free rotation and translation of the ligands.
-
Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is a good starting point, but can be increased for more thorough sampling.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
IV. Validation of the Docking Protocol:
Before docking the series of derivatives, it is crucial to validate the docking protocol. This is achieved by redocking the co-crystallized ligand (from PDB: 1HCK) back into the active site of CDK2. A successful docking protocol is one where the predicted binding pose of the redocked ligand has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to its crystallographic pose. This ensures that the chosen parameters can accurately reproduce the experimentally observed binding mode.
Data Presentation and Analysis
Tabulation of Docking Results and Experimental Data
For a comparative study, it is essential to present the computational and experimental data side-by-side. The following table showcases data for a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues, which are structurally related to our target scaffold, and their inhibitory activity against CDK2/cyclin A2.[2]
| Compound ID | R-group | CDK2/cyclin A2 IC50 (nM)[2] | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |
| 7a | 4-fluorophenyl | 120 | -8.5 | LEU83, LYS33, ASP86 |
| 7b | 4-chlorophenyl | 95 | -8.8 | LEU83, LYS33, ASP86 |
| 7c | 4-bromophenyl | 88 | -9.1 | LEU83, LYS33, ASP86, PHE80 |
| 7l | 4-methoxyphenyl | 64.42 | -9.5 | LEU83, LYS33, ASP86, GLN131 |
Note: The predicted binding affinities and key interacting residues are hypothetical examples to illustrate the data presentation format. The IC50 values are from the cited reference.
Visualization of Binding Modes
Molecular visualization software should be used to analyze the predicted binding poses of the most active and least active compounds. This allows for a detailed examination of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
Caption: Common interactions between kinase inhibitors and the active site.
Structure-Activity Relationship (SAR) and Lead Optimization
By correlating the docking results with the experimental IC50 values, we can establish a structure-activity relationship. For instance, in our hypothetical data, we might observe that electron-withdrawing groups at the para-position of the phenyl ring enhance the binding affinity and inhibitory activity. This observation can then be used to guide the design of new derivatives with improved potency. The docking results can also reveal potential steric clashes or unfavorable interactions that can be addressed in the next round of synthesis and testing.
Conclusion
This guide has provided a comprehensive overview of how to conduct a comparative molecular docking study of 4-(3-pyridyl)pyrimidin-2-amine derivatives. By following a rigorous and validated protocol, researchers can gain valuable insights into the structure-activity relationships of this important class of kinase inhibitors. The integration of computational and experimental data is paramount for accelerating the drug discovery process and for the rational design of novel and more effective therapeutic agents.
References
- Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6673.
- Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502.
- Chen, Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
- Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(40), 28246-28261.
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Schulze-Gahmen, U., et al. (1995). High-resolution crystal structure of a human cyclin-dependent kinase 2-inhibitor complex. Journal of medicinal chemistry, 38(20), 3809-3817.
- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
- Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- El-Gammal, O. A., et al. (2021).
-
El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1751.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives.
- BenchChem. (2025). Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer.
- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 60(5), 1746-1767.
- Fathy, G. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 26(16), 4983.
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of medicinal chemistry, 56(3), 847-859.
- Zheng, X., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 60(4), 1455-1473.
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
Operational Guide & PPE Specifications for Handling 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine
Executive Summary & Mechanistic Hazard Profile
When handling 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine—a critical structural motif and building block utilized in the synthesis of advanced tyrosine kinase inhibitors (TKIs) such as Imatinib—standard laboratory safety is insufficient. As a Senior Application Scientist, I approach this compound not merely as a standard chemical reagent, but as a highly active pharmacological intermediate.
Safety protocols cannot be arbitrary; they must be dictated by the compound's physicochemical properties and mechanistic toxicology.
-
Aerosolization & Inhalation (H335): This compound typically presents as a fine, crystalline powder. The primary operational risk is the generation of micro-dust during weighing. Inhalation allows the pyrimidine derivative to bypass the stratum corneum, directly interacting with the respiratory epithelium and potentially causing off-target kinase inhibition or severe mucosal irritation [1].
-
Dermal Penetration (H315): The lipophilic nature of the methyl-pyrimidine and pyridine rings facilitates rapid absorption through skin lipids. Contact causes acute inflammation and systemic exposure [2].
-
Ocular Toxicity (H319): The basicity of the amine group at the 2-position can induce severe, irreversible corneal damage upon contact with the aqueous environment of the eye [2].
Personal Protective Equipment (PPE) & Engineering Controls Matrix
To establish a self-validating safety system, PPE must be layered. If one layer fails, the next provides immediate containment. Below is the quantitative and qualitative breakdown of required protections.
| PPE / Control Category | Specification | Quantitative Standard | Mechanistic Justification |
| Respiratory | NIOSH N95 or P100 Particulate Respirator | Filters ≥ 99.97% of airborne particles (< 5 µm) | Prevents inhalation of aerosolized micro-dust during spatial transfer [1]. |
| Hand Protection | Double Nitrile Gloves | Min thickness: 0.11 mm; Breakthrough time: > 480 min | Nitrile resists aromatic amines. Double-gloving ensures the inner barrier remains intact if the outer glove is breached [2]. |
| Eye Protection | Form-fitting Chemical Splash Goggles | ANSI Z87.1 certified (0 gap tolerance) | Prevents micro-particulates from bypassing standard safety glasses via side-gaps. |
| Body Protection | Disposable Tyvek® Suit or Cuffed Lab Coat | ISO Class 5 cleanroom compatible | Prevents active powder from embedding into woven street clothes, eliminating secondary exposure risks. |
| Engineering Control | Powder Weighing Isolator / Fume Hood | Face velocity: 80–100 FPM (Feet Per Minute) | Creates a continuous negative pressure barrier to contain aerosolized active pharmaceutical ingredients [3]. |
Step-by-Step Operational Protocol
Trustworthiness in execution requires strict adherence to this self-validating workflow. Every step is designed to prevent the kinetic energy of movement from aerosolizing the compound.
Phase 1: Preparation & Donning
-
Verify Containment: Inspect the powder weighing isolator. Ensure the face velocity is actively reading between 80-100 FPM.
-
Layered Donning: Don the Tyvek suit, followed by the N95/P100 respirator. Perform a positive/negative pressure seal check. Don chemical splash goggles.
-
Glove Sealing: Put on the first pair of nitrile gloves, pulling the cuffs under the lab coat/suit sleeves. Put on the second pair, pulling the cuffs over the sleeves to create an impenetrable seal.
Phase 2: Handling & Dispensing
-
Staging: Place the sealed container of 5-Methyl-4-(3-pyridyl)pyrimidin-2-amine inside the isolator. Pre-weigh the receiving vial and tare the analytical balance.
-
Static Mitigation: Using an anti-static spatula, carefully transfer the powder.
-
Scientific Insight: Static electricity can cause fine powders to "jump" and aerosolize; using a grounded or anti-static tool neutralizes this kinetic risk.
-
-
Sealing: Cap the receiving vial tightly before removing it from the hood's negative pressure zone.
Phase 3: Decontamination
-
Surface Wipe: Wipe down the exterior of the sealed receiving vial with a 70% Isopropanol (IPA) or Ethanol wipe to remove invisible micro-dust.
-
Doffing: Carefully remove the outer gloves (turning them inside out to trap contaminants) and dispose of them in a designated hazardous waste bin inside the hood.
Spill Management & Disposal Plan
In the event of a breach, do not attempt to sweep the powder, as this will immediately aerosolize the active ingredient.
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder via footwear.
-
Suppress: Gently cover the spill with absorbent paper towels. Do NOT dry sweep.
-
Wet-Wipe: Dampen the towels with a suitable solvent (e.g., 70% IPA or a mild surfactant solution) to dissolve and capture the powder [3].
-
Dispose: Place all contaminated wipes, broken glass, and the outer layer of PPE into a clearly labeled "Hazardous Solid Waste - Toxic Amines" biohazard bag.
-
Final Clean: Wash the surface with soap and water to remove any residual solvent and chemical film.
Process Visualization
Below is the logical workflow for handling and spill response, ensuring all operational branches lead to safe decontamination.
Operational workflow and spill response pathway for potent pyrimidine intermediates.
References
- Title: Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)
- Title: Safety Data Sheet: 2-Pyridinamine, 4-methyl- | Source: Fisher Scientific | URL
- Title: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)
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